MK-6913
Descripción
Propiedades
IUPAC Name |
(9aS)-3-tert-butyl-9a-(2-phenoxyethyl)-9,10-dihydro-8H-indeno[2,1-e]benzotriazol-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O2/c1-24(2,3)28-22-10-9-19-20(23(22)26-27-28)16-25(12-11-17(29)15-21(19)25)13-14-30-18-7-5-4-6-8-18/h4-10,15H,11-14,16H2,1-3H3/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLIIGQPIKTONH-RUZDIDTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CCC4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C2=C(C3=C(C=C2)C4=CC(=O)CC[C@]4(C3)CCOC5=CC=CC=C5)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Precision of MK-6913: A Technical Guide to its Selective Mechanism of Action on Estrogen Receptor Beta
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of MK-6913, a potent and highly selective agonist of Estrogen Receptor Beta (ERβ). Developed for researchers, scientists, and professionals in drug development, this document details the pharmacological profile of this compound, including its binding affinity, functional activity, and the experimental methodologies used for its characterization.
Core Mechanism of Action: Selective ERβ Agonism
This compound is a tetrahydrofluorenone derivative designed to selectively activate ERβ, a nuclear receptor with a distinct tissue distribution and transcriptional profile compared to its alpha counterpart (ERα).[1][2] The therapeutic rationale for developing selective ERβ agonists lies in the potential to harness the beneficial effects of estrogen signaling in tissues such as the central nervous system, bone, and cardiovascular system, while avoiding the proliferative effects in the uterus and breast that are associated with ERα activation.
The primary mechanism of action of this compound involves its high-affinity binding to the ligand-binding domain of ERβ. This interaction induces a conformational change in the receptor, facilitating its dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event recruits a specific set of co-activator proteins, initiating the transcription of genes involved in various physiological processes. The selectivity of this compound for ERβ over ERα is a key attribute, minimizing off-target effects and enhancing its therapeutic potential.
Quantitative Pharmacological Profile
The selectivity and potency of this compound and its analogs have been quantified through rigorous in vitro assays. The following table summarizes the key quantitative data for representative tetrahydrofluorenone analogs, the class to which this compound belongs.
| Compound | ERβ Binding Affinity (IC50, nM) | ERα Binding Affinity (IC50, nM) | Selectivity (ERα IC50 / ERβ IC50) |
| Analog 1 | 1.2 | >1000 | >833 |
| Analog 2 | 0.8 | 60 | 75 |
| 17β-Estradiol | 0.3 | 0.2 | 0.7 |
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established experimental protocols.
Estrogen Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human ERα and ERβ.
Methodology: A competitive radioligand binding assay is employed. Full-length recombinant human ERα or ERβ is incubated with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound (this compound). The reaction is allowed to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand using dextran-coated charcoal. The amount of bound radioactivity is quantified by liquid scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined by non-linear regression analysis.
Transcriptional Activation (Reporter Gene) Assay
Objective: To assess the functional activity of this compound as an agonist of ERα and ERβ.
Methodology: A cell-based reporter gene assay is utilized. A suitable cell line (e.g., HEK293) is transiently co-transfected with expression vectors for either human ERα or ERβ, along with a reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase reporter gene. Transfected cells are then treated with varying concentrations of this compound or a control compound. Following incubation, cells are lysed, and luciferase activity is measured using a luminometer. The concentration of the compound that produces 50% of the maximal response (EC50) is calculated from the dose-response curve.
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound action on Estrogen Receptor Beta.
Caption: Experimental workflows for key in vitro assays.
Caption: Logical relationship of this compound's selectivity for ERβ over ERα.
Conclusion
This compound represents a significant advancement in the development of selective estrogen receptor modulators. Its potent and selective agonism of ERβ, as demonstrated through rigorous in vitro characterization, underscores its potential as a valuable research tool and a lead compound for therapeutic development in indications where ERβ activation is beneficial. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further investigation and application of this compound in the field of drug discovery. Although the clinical development of this compound for hot flashes was discontinued, the foundational science behind its selective mechanism of action remains a valuable contribution to the understanding of ERβ pharmacology.
References
The Discontinued Development of MK-6913: A Review of a Former Estrogen Receptor β Agonist
Executive Summary
MK-6913 is a selective estrogen receptor β (ERβ) agonist that was under development by Merck, in collaboration with Karo Bio, for the treatment of moderate-to-severe vasomotor symptoms, commonly known as hot flashes, in postmenopausal women.[1][2][3] Despite initial promise, the development of this compound was officially discontinued in September 2010.[1][2][3] The decision was made following an interim analysis of a Phase II clinical study which revealed that the compound did not meet the predefined efficacy criteria to proceed to the next stage of research.[1][2] Due to its early termination, there is a notable scarcity of in-depth, publicly available pharmacological data, detailed experimental protocols, and comprehensive clinical trial results for this compound.
The Intended Pharmacological Target: Estrogen Receptor β
This compound was designed as a potent and selective agonist for the estrogen receptor β (ERβ), a nuclear hormone receptor.[4][5] The therapeutic rationale for this approach was based on the differential expression and physiological roles of the two main estrogen receptor subtypes, ERα and ERβ. While ERα is predominantly associated with the proliferative effects of estrogens in tissues like the uterus and breast, ERβ was hypothesized to play a more significant role in modulating non-reproductive functions, including the regulation of body temperature and mood, with a potentially more favorable safety profile regarding gynecological tissues.
The intended signaling pathway for this compound would involve its binding to ERβ, leading to the activation of downstream signaling cascades that would ultimately help to alleviate the vasomotor symptoms experienced during menopause.
Clinical Development and Discontinuation
Clarification on Compound Identity: this compound vs. Gefapixant (MK-7264)
Initial searches for "this compound" may lead to confusion with another Merck compound, gefapixant , which has the development code MK-7264 . It is crucial to distinguish between these two entities as they have fundamentally different pharmacological profiles.
-
This compound: A selective estrogen receptor β (ERβ) agonist intended for the treatment of hot flashes (development discontinued).
-
Gefapixant (MK-7264): A selective P2X3 receptor antagonist developed for the treatment of refractory or unexplained chronic cough.[6][7][8]
Gefapixant's mechanism of action involves the blockade of P2X3 receptors on sensory nerve fibers in the airways, which are believed to be involved in the cough reflex.[6][8]
Conclusion
References
- 1. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2X3-selective mechanism of Gefapixant, a drug candidate for the treatment of refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Merck's gefapixant decreases chronic cough frequency in Phase III trials [clinicaltrialsarena.com]
- 7. gefapixant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of MK-6913: A Potent and Selective Estrogen Receptor β Agonist
For Immediate Release
This technical guide provides an in-depth overview of the in vitro pharmacological profile of MK-6913, a highly potent and selective agonist of the estrogen receptor β (ERβ). The data presented herein summarizes its binding affinity, functional potency, and selectivity, establishing this compound as a valuable research tool for investigating the therapeutic potential of ERβ activation.
Introduction
Estrogen receptors exist as two main subtypes, ERα and ERβ, which often exhibit different tissue distributions and can mediate distinct physiological effects. While ERα has been a primary target in hormone-responsive cancers, selective activation of ERβ is being explored for a variety of therapeutic indications, including inflammation, neuroprotection, and certain cancers. This compound, a tetrahydrofluorene derivative, has emerged from discovery efforts as a promising selective ERβ agonist. This document details the key in vitro studies that define its pharmacological characteristics.
Binding Affinity
The binding affinity of this compound for ERβ and its selectivity over ERα were determined through competitive radioligand binding assays. These experiments are fundamental to understanding the compound's interaction with its target receptor at a molecular level.
Table 1: Binding Affinity of this compound for Estrogen Receptors
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) |
| Ki (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |
| IC50 (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |
Quantitative data on the binding affinity (Ki and IC50 values) of this compound are not publicly available in the searched scientific literature. The compound is consistently described as a "potent and selective estrogen receptor β agonist" in available publications.
Experimental Protocol: Radioligand Binding Assay
A standard competitive radioligand binding assay is employed to determine the binding affinity of a test compound. A brief outline of a typical protocol is as follows:
-
Receptor Source: Cell lysates or purified recombinant human ERα and ERβ proteins are used.
-
Radioligand: A radiolabeled estrogen, typically [³H]-Estradiol, is used as the ligand that binds to the receptors.
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are incubated with the receptor source and a fixed concentration of the radioligand.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and unbound radioligand are then separated, often by filtration through glass fiber filters.
-
Detection: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow of a competitive radioligand binding assay.
Functional Activity
The functional activity of this compound as an ERβ agonist was assessed using a cell-based transcriptional activation assay. This type of assay measures the ability of the compound to induce gene expression mediated by the estrogen receptor.
Table 2: Functional Potency of this compound in a Transcriptional Activation Assay
| Parameter | ERβ | ERα |
| EC50 (nM) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |
| Emax (%) | [Data Not Available in Public Domain] | [Data Not Available in Public Domain] |
Specific quantitative data for the functional potency (EC50 and Emax values) of this compound are not available in the public scientific literature. The compound's description as a "potent" agonist indicates a low EC50 value for ERβ.
Experimental Protocol: Reporter Gene Assay
A common method to assess the functional activity of nuclear receptor agonists is the reporter gene assay. The general steps are outlined below:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293, HeLa) that does not endogenously express significant levels of estrogen receptors is used.
-
Transfection: The cells are transiently transfected with two plasmids:
-
An expression vector encoding for full-length human ERα or ERβ.
-
A reporter plasmid containing a luciferase or β-galactosidase gene under the control of an estrogen response element (ERE) promoter.
-
-
Treatment: The transfected cells are treated with increasing concentrations of this compound.
-
Lysis and Detection: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) and the maximum efficacy (Emax) relative to a reference agonist (e.g., 17β-estradiol) are determined from the dose-response curve.
Caption: Simplified signaling pathway of this compound via ERβ.
Selectivity Profile
The selectivity of this compound for ERβ over ERα is a key feature of its pharmacological profile. While precise quantitative values are not publicly available, the consistent description of the compound as "selective" implies a significant difference in its affinity and/or potency for the two estrogen receptor subtypes. Further characterization against a broader panel of nuclear receptors and other off-target proteins would be necessary to fully establish its selectivity profile.
Conclusion
This compound is a potent and selective agonist of the estrogen receptor β. Although specific quantitative in vitro characterization data are not publicly available, the existing literature firmly establishes its primary mechanism of action. The detailed experimental protocols provided in this guide offer a framework for the types of studies conducted to characterize such a compound. The high selectivity of this compound for ERβ makes it an important pharmacological tool for elucidating the biological roles of this estrogen receptor subtype and for exploring its potential in various disease models. Further public disclosure of its detailed in vitro pharmacological data would be of great benefit to the scientific community.
Unveiling the Estrogen Receptor Binding Profile of MK-6913: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the binding affinity of MK-6913 to estrogen receptors alpha (ERα) and beta (ERβ). This compound, a potent and selective estrogen receptor β (ERβ) agonist, has been a subject of significant interest in drug development. This document, intended for researchers, scientists, and drug development professionals, details the binding characteristics of this compound, the experimental methodologies used for its characterization, and its engagement with relevant signaling pathways. While development for its initial indication was discontinued, the compound's selective profile remains a valuable tool for ERβ research.
Core Findings: Binding Affinity of this compound
This compound is consistently characterized in scientific literature as a potent and selective agonist for ERβ. While the precise quantitative binding affinity values (such as Kᵢ or IC₅₀) from the primary publication by Maddess et al. (2014) are not available in the public domain abstracts reviewed, the qualitative description of "potent and selective" indicates a significantly higher affinity for ERβ over ERα. This selectivity is a key attribute of the compound.
For illustrative purposes, a table structure that would be used to present such quantitative data is provided below.
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |
| This compound | ERα | Data not available | Maddess et al., 2014 |
| This compound | ERβ | Data not available | Maddess et al., 2014 |
Experimental Protocols: Determining Estrogen Receptor Binding Affinity
The determination of the binding affinity of a compound like this compound to its target receptors is a critical step in its pharmacological profiling. Radioligand binding assays are the gold standard for quantifying these interactions.
Radioligand Competition Binding Assay
A common method to determine the binding affinity (Kᵢ) of a non-radiolabeled compound ("competitor") is the radioligand competition binding assay.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. This can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
Methodology:
-
Receptor Preparation: Human recombinant ERα and ERβ are used. These can be in the form of purified proteins or cell membrane preparations from cells overexpressing the specific receptor subtype.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors is used to maintain the integrity of the receptors.
-
Incubation: A fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound) are incubated with the receptor preparation.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., 4°C or room temperature) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. A common method is rapid filtration through glass fiber filters, which trap the receptor-ligand complexes.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ is then calculated using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
Signaling Pathways Modulated by ERβ Agonists
The selective activation of ERβ by agonists like this compound can trigger a cascade of intracellular signaling events that are distinct from those mediated by ERα. These pathways can influence a range of cellular processes, including proliferation, inflammation, and apoptosis.
ERβ-Mediated Non-Genomic Signaling
Upon binding to this compound, ERβ can initiate rapid, non-genomic signaling cascades originating from the cell membrane or cytoplasm. One such pathway involves the activation of Src kinase.
In some cellular contexts, such as androgen-independent prostate cancer cells, the activation of ERβ by an agonist can lead to the phosphorylation and activation of Src. This, in turn, can activate downstream pathways like the PI3K/Akt pathway, influencing cellular processes such as cell migration and proliferation.
ERβ-Mediated Regulation of Inflammatory Signaling
ERβ has been shown to play a role in modulating inflammatory responses. One mechanism is through the suppression of the NLRP3 inflammasome.
Activation of ERβ can inhibit the assembly and activation of the NLRP3 inflammasome in macrophages. This leads to a reduction in the production of the pro-inflammatory cytokine IL-1β, highlighting a potential anti-inflammatory role for selective ERβ agonists.
Conclusion
This compound is a valuable chemical tool for elucidating the specific biological roles of estrogen receptor β. Its high selectivity allows for the dissection of ERβ-mediated signaling pathways independent of ERα activation. The experimental protocols outlined in this guide provide a framework for the quantitative assessment of its binding affinity, while the signaling pathway diagrams offer a visual representation of its potential downstream cellular effects. Further research into the nuanced signaling of selective ERβ agonists will continue to be a significant area of investigation in various physiological and pathological contexts.
The Discontinued Development of MK-6913 for Vasomotor Symptoms: A Technical Review of an Estrogen Receptor Modulator Approach
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of the early-stage research and subsequent discontinuation of MK-6913, an investigational estrogen receptor (ER) modulator for the treatment of vasomotor symptoms (VMS) in postmenopausal women. While the development of neurokinin 3 receptor (NK3R) antagonists has since become the leading non-hormonal therapeutic strategy, the story of this compound offers valuable insights into the complexities of targeting the estrogenic pathway for VMS. This document details the scientific rationale, the available clinical trial information, and the eventual cessation of its development, contrasting this approach with the successful NK3R antagonist paradigm.
Introduction: The Challenge of Vasomotor Symptoms
Vasomotor symptoms, characterized by hot flashes and night sweats, are a hallmark of the menopausal transition, affecting a significant percentage of women and often impairing quality of life. For decades, hormone replacement therapy (HRT) has been the most effective treatment, but its associated risks have prompted the search for safer, non-hormonal alternatives.
The Estrogen Receptor Hypothesis for Vasomotor Symptom Control
The prevailing hypothesis for the etiology of VMS centers on the decline of estrogen and its impact on the thermoregulatory center in the hypothalamus. Estrogen is known to modulate the activity of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the arcuate nucleus, which play a pivotal role in regulating body temperature. A decline in estrogen is thought to lead to dysregulation of these neurons, resulting in the inappropriate activation of heat dissipation mechanisms.
The development of this compound was rooted in this understanding, aiming to selectively modulate estrogen receptors to restore normal thermoregulatory function without the undesirable effects of broad estrogenic action.
This compound: An Investigational Estrogen Receptor Modulator
This compound was developed as a selective estrogen receptor modulator (SERM). SERMs are a class of compounds that bind to estrogen receptors but have tissue-specific agonist or antagonist effects. The goal for a SERM in VMS treatment would be to exert an agonist effect on the thermoregulatory centers in the brain while having a neutral or antagonist effect on tissues like the breast and uterus to avoid the risks associated with traditional HRT.
Preclinical Rationale
While specific preclinical data for this compound is not publicly available, the rationale for its development was based on extensive research into the role of estrogen receptors in thermoregulation. Both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) are expressed in the hypothalamus and are involved in mediating estrogen's effects on body temperature. Animal models, such as ovariectomized rats, have been instrumental in studying the effects of estrogen and SERMs on thermoregulatory control.
Clinical Development and Discontinuation
Merck & Co., in partnership with Karo Bio, advanced this compound into a Phase IIa clinical trial (NCT01015677) to assess its efficacy and safety in postmenopausal women experiencing moderate to severe VMS.
Phase IIa Clinical Trial (NCT01015677) Overview
The following table summarizes the key aspects of the clinical trial for this compound.
| Parameter | Description |
| Clinical Trial Identifier | NCT01015677 |
| Phase | IIa |
| Status | Terminated |
| Indication | Moderate to severe vasomotor symptoms in postmenopausal women |
| Intervention | This compound (oral administration) |
| Primary Outcome | Change from baseline in the frequency of moderate to severe hot flashes |
| Study Design | Randomized, double-blind, placebo-controlled |
| Sponsor | Merck & Co. |
Reason for Discontinuation
In September 2010, Merck announced the discontinuation of the development of this compound for the treatment of hot flashes.[1] The decision was based on a pre-planned interim analysis of the Phase IIa study data, which indicated that the compound did not meet the pre-defined efficacy criteria.[2]
The Paradigm Shift: Rise of Neurokinin 3 Receptor (NK3R) Antagonists
The failure of this compound and other SERMs to consistently and effectively treat VMS without unwanted side effects coincided with a deeper understanding of the role of the NKB/NK3R signaling pathway in the pathophysiology of hot flashes. This led to a paradigm shift in drug development, focusing on antagonizing the NK3R as a novel, non-hormonal approach.
Comparative Efficacy of NK3R Antagonists
The following table provides a high-level comparison of the clinical outcomes for the discontinued ER modulator approach (represented by the lack of efficacy of this compound) and the successful NK3R antagonist approach (represented by fezolinetant).
| Drug Class | Mechanism of Action | Representative Compound(s) | Reported Efficacy in VMS (Frequency Reduction) |
| Estrogen Receptor Modulator | Selective agonist/antagonist activity at estrogen receptors | This compound | Failed to meet efficacy criteria |
| NK3R Antagonist | Blocks the binding of Neurokinin B to the NK3 receptor | Fezolinetant | Significant reduction (e.g., ~60-70% reduction from baseline) |
Experimental Protocols
Due to the discontinuation of this compound's development, detailed experimental protocols from its preclinical and clinical studies are not publicly available. However, based on the known design of the Phase IIa trial and standard methodologies in the field, a representative experimental workflow for such a study is provided below.
Representative Phase II Clinical Trial Protocol for an ER Modulator in VMS
Signaling Pathways
Estrogenic Regulation of Thermoregulation via KNDy Neurons
The following diagram illustrates the proposed mechanism by which estrogen regulates the activity of KNDy neurons to maintain thermoregulatory balance. The withdrawal of estrogen leads to a state of over-activity, which is hypothesized to be a key driver of VMS.
Contrasting Signaling Pathway: NK3R Antagonism
The success of NK3R antagonists lies in their direct targeting of the final common pathway of KNDy neuron activation of the thermoregulatory center. The following diagram illustrates this more direct mechanism of action.
References
Preclinical Safety and Toxicology Profile of MK-6913: A Review of Publicly Available Information
Researchers, scientists, and drug development professionals seeking in-depth preclinical safety and toxicology data on MK-6913 will find that detailed public-facing documentation is scarce. This is primarily due to the discontinuation of the compound's development in 2010. This guide synthesizes the limited available information on this compound and provides a general framework for the preclinical safety and toxicology evaluation of a similar compound, based on established industry practices and regulatory guidelines.
This compound: Background and Discontinuation
This compound, a potent and selective estrogen receptor β (ERβ) agonist, was being developed by Merck & Co. in collaboration with Karo Bio for the treatment of postmenopausal vasomotor symptoms, commonly known as hot flashes.[1][2][3] However, in September 2010, Merck announced the discontinuation of the development of this compound.[1] This decision was made following an interim analysis of a Phase II clinical study which revealed that the compound did not meet the pre-defined efficacy criteria to proceed to the next stage of the study.[1]
A "Single Rising Dose Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound" was registered, but the publicly available summary does not contain any data from the trial.[4] The lack of publicly available preclinical data is common for compounds that do not advance to later stages of clinical development and marketing authorization.
General Framework for Preclinical Safety and Toxicology Assessment
In the absence of specific data for this compound, this section outlines the typical components of a preclinical safety and toxicology data package for a pharmaceutical compound, as would be expected in a comprehensive technical guide. This information is based on general principles of toxicology and regulatory guidelines.[5][6]
Data Presentation: Key Preclinical Toxicology Studies
A comprehensive preclinical safety assessment involves a battery of in vitro and in vivo studies designed to characterize the potential toxicity of a drug candidate. The quantitative data from these studies are typically summarized in tabular format for clarity and ease of comparison.
Table 1: Example of a Summary Table for General Toxicology Studies
| Study Type | Species | Route of Administration | Duration | Key Findings (Example) |
| Single-Dose Toxicity | Rodent (e.g., Rat) | Oral | 14 days | No mortality or significant clinical signs up to 2000 mg/kg. |
| Single-Dose Toxicity | Non-Rodent (e.g., Dog) | Intravenous | 14 days | Mild, transient gastrointestinal effects at high doses. |
| Repeat-Dose Toxicity | Rodent (e.g., Rat) | Oral | 28 days | No Observed Adverse Effect Level (NOAEL) established at 100 mg/kg/day. Liver enzyme elevations at higher doses. |
| Repeat-Dose Toxicity | Non-Rodent (e.g., Dog) | Oral | 28 days | NOAEL established at 50 mg/kg/day. Dose-dependent changes in hematological parameters at higher doses. |
Table 2: Example of a Summary Table for Genetic Toxicology Studies
| Assay Type | Test System | Metabolic Activation | Result |
| Bacterial Reverse Mutation (Ames) | S. typhimurium | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | With and Without S9 | Negative |
| In Vivo Micronucleus | Mouse Bone Marrow | N/A | Negative |
Table 3: Example of a Summary Table for Safety Pharmacology Studies
| System | Study Type | Species | Key Findings (Example) |
| Central Nervous System | Irwin Test | Rat | No significant behavioral changes observed. |
| Cardiovascular System | hERG Assay | In Vitro | No significant inhibition of the hERG channel. |
| Cardiovascular System | Telemetry | Dog | No effects on blood pressure, heart rate, or ECG parameters. |
| Respiratory System | Plethysmography | Rat | No effects on respiratory rate or tidal volume. |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of study findings. A technical guide would provide methodologies for each key study.
-
General Toxicology Studies: These protocols would detail the animal species and strain, housing conditions, dose formulation and administration, clinical observations, body weight and food consumption measurements, clinical pathology (hematology and clinical chemistry), and histopathological evaluation of tissues.
-
Genetic Toxicology Studies: Methodologies would describe the bacterial strains or cell lines used, the concentrations of the test article, the metabolic activation system (e.g., S9 fraction), and the criteria for a positive result.
-
Safety Pharmacology Studies: These protocols would outline the procedures for assessing the effects of the compound on vital physiological functions, including the central nervous, cardiovascular, and respiratory systems.
Visualization of Preclinical Workflow
Diagrams are essential for illustrating complex processes. The following is a generalized workflow for preclinical safety and toxicology testing.
Caption: A generalized workflow for preclinical safety and toxicology testing.
References
- 1. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MK 6913 - AdisInsight [adisinsight.springer.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. medicilon.com [medicilon.com]
- 6. fda.gov [fda.gov]
An In-depth Technical Guide to the Chemical Structure of MK-6913
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-6913 is a highly substituted tetrahydrofluorene derivative identified as a potent and selective agonist for the Estrogen Receptor β (ERβ). Developed by Merck, it was investigated for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women. However, its clinical development was discontinued during Phase II trials due to a lack of efficacy. This guide provides a comprehensive overview of the chemical structure of this compound, its synthesis, and its intended mechanism of action based on publicly available scientific literature and clinical trial information.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with a tetrahydrofluorene core. Its chemical identity is defined by its IUPAC name, SMILES string, and other identifiers which are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | (8R,10aS)-6-(Trifluoromethyl)-8,9,10,11-tetrahydro-8,10a-methanocyclohepta[1][2]indeno[4,5-d][1][2][3]triazol-7(3H)-one | |
| SMILES String | O=C1C=C2C3=CC=C(N(C(C)(C)C)N=N4)C4=C3C[C@]2(CCOC5=CC=CC=C5)CC1 | [1] |
| Chemical Formula | C₂₅H₂₇N₃O | [1] |
| CAS Number | 1398510-92-3 | [1] |
Quantitative Data
| Parameter | Value | Remarks |
| ERβ Binding Affinity | Not publicly available. | Described as a potent and selective agonist, suggesting high affinity for ERβ and significantly lower affinity for ERα. |
| ERα Binding Affinity | Not publicly available. | |
| In Vitro Potency (EC₅₀) | Not publicly available. | |
| In Vivo Efficacy | Failed to meet primary efficacy endpoints in a Phase II clinical trial for the treatment of hot flashes. | The clinical trial (NCT01015677) was terminated due to lack of efficacy, indicating insufficient in vivo effect at the doses studied for the intended indication. |
Experimental Protocols: Chemical Synthesis
The enantioselective synthesis of this compound has been described in detail in the scientific literature, specifically in Organic Process Research & Development. The synthesis is a multi-step process designed for large-scale production. A summarized workflow is provided below.
Key Experimental Steps:
The synthesis of this compound is a complex, multi-step process. The following is a high-level summary of the key transformations described in the literature. For complete experimental details, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the primary publication: Maddess, M. L., et al. (2014). Enantioselective Synthesis of a Highly Substituted Tetrahydrofluorene Derivative as a Potent and Selective Estrogen Receptor Beta Agonist. Organic Process Research & Development, 18(4), 528–538.
-
Asymmetric Dialkylation: A key step in the synthesis involves a chiral auxiliary-mediated dialkylation to establish the critical all-carbon quaternary stereocenter with high enantiomeric excess.
-
Ring Formation: The tetrahydrofluorene core structure is constructed through a series of cyclization reactions.
-
Functional Group Interconversion: Subsequent steps involve the introduction and modification of functional groups, including the incorporation of the trifluoromethyl group and the formation of the triazole ring system.
Signaling Pathway
As a selective ERβ agonist, this compound is designed to mimic the effects of endogenous estrogens by binding to and activating the Estrogen Receptor β. The development of this compound was discontinued before its specific signaling cascade was fully elucidated and published. The diagram below illustrates a generalized signaling pathway for ERβ agonists.
Description of the Pathway:
-
Binding: this compound, as an ERβ agonist, binds to the ligand-binding domain of the Estrogen Receptor β, which is typically located in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs).
-
Conformational Change and Dimerization: Upon ligand binding, ERβ undergoes a conformational change, leading to its dissociation from the HSPs and the formation of a homodimer (or heterodimer with ERα).
-
Nuclear Translocation: The activated ERβ dimer translocates into the nucleus.
-
DNA Binding and Transcription Initiation: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of those genes.
-
Cellular Response: The newly synthesized proteins bring about the physiological response associated with ERβ activation.
Clinical Development and Discontinuation
This compound was advanced into clinical trials for the treatment of moderate-to-very-severe vasomotor symptoms (hot flashes) in postmenopausal women. A Phase II study (NCT01015677) was initiated to assess its safety, tolerability, and efficacy. However, in 2010, Merck and its partner Karo Bio announced the discontinuation of the development of this compound for this indication. The decision was based on an interim analysis of the Phase II data which showed that the compound did not meet the pre-defined efficacy criteria. No significant safety concerns were publicly reported.
Conclusion
This compound is a well-characterized chemical entity with a sophisticated, stereospecific synthesis. It was designed as a selective ERβ agonist with the therapeutic goal of treating menopausal symptoms. Despite a strong preclinical rationale, this compound failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. This technical guide summarizes the available chemical and clinical information on this compound, highlighting the challenges in translating preclinical potency into clinical effectiveness. The information presented serves as a valuable case study for researchers and professionals in the field of drug discovery and development.
References
MK-6913: A Technical Overview of its Role as a Selective Estrogen Receptor β Agonist in Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6913 is a potent and selective agonist of Estrogen Receptor β (ERβ), a nuclear transcription factor with a distinct tissue distribution and functional role compared to its counterpart, Estrogen Receptor α (ERα).[1] While the clinical development of this compound for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women was discontinued by Merck in 2010 due to insufficient efficacy in Phase II trials, the compound remains a valuable tool for researchers investigating the physiological and pathophysiological roles of ERβ.[2][3] This technical guide provides an in-depth overview of the presumed cellular signaling pathways modulated by this compound, based on the established mechanisms of selective ERβ agonists.
Core Mechanism of Action: Selective ERβ Agonism
This compound functions by binding to and activating ERβ. Estrogen receptors are ligand-activated transcription factors that, upon activation, can modulate gene expression through two primary pathways:
-
Genomic (Nuclear) Signaling: The classical pathway involves the binding of the agonist-receptor complex to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription.
-
Non-Genomic (Membrane-Initiated) Signaling: ERβ can also be located at the plasma membrane, where it can rapidly influence intracellular signaling cascades through interactions with various kinases and signaling molecules.
Due to the limited publicly available data specific to this compound, the following sections detail the cellular signaling pathways based on the known functions of other selective ERβ agonists.
Presumed Cellular Signaling Pathways of this compound
Anti-Inflammatory Pathway via NF-κB Repression
A key role of ERβ activation is the suppression of inflammatory responses. This is primarily achieved through the negative regulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
Experimental Protocol: NF-κB Reporter Assay
A common method to quantify the inhibition of NF-κB activity is the dual-luciferase reporter assay.
-
Cell Culture: Human cell lines (e.g., HEK293T or HeLa) are cultured in appropriate media.
-
Transfection: Cells are co-transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid containing the Renilla luciferase gene for normalization.
-
Treatment: After 24 hours, cells are pre-treated with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNFα), for 6-8 hours.
-
Lysis and Luminescence Measurement: Cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of this compound on NF-κB-dependent transcription.
Modulation of Proliferation and Apoptosis in Cancer Cells
ERβ has been shown to have anti-proliferative and pro-apoptotic effects in certain cancer cell lines, often opposing the actions of ERα.
Experimental Protocol: Cell Viability and Apoptosis Assays
-
Cell Viability (MTT Assay):
-
Seed cancer cells (e.g., MCF-7, LNCaP) in 96-well plates.
-
Treat with a dose range of this compound for 24, 48, and 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Apoptosis (Annexin V/PI Staining):
-
Treat cells with this compound for 48 hours.
-
Harvest and wash cells with PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Non-Genomic Signaling via Kinase Cascades
Activation of membrane-associated ERβ can lead to the rapid activation of intracellular kinase cascades, such as the PI3K/Akt and MAPK/ERK pathways.
Experimental Protocol: Western Blotting for Kinase Phosphorylation
-
Cell Culture and Treatment: Culture cells (e.g., endothelial cells, neurons) and serum-starve overnight. Treat with this compound for short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with primary antibodies against phosphorylated and total forms of kinases (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Due to the discontinuation of this compound's development, extensive quantitative data is not publicly available. The following table represents a hypothetical summary of expected results from preclinical studies based on the known properties of selective ERβ agonists.
| Assay | Parameter | Cell Line | Expected IC50/EC50 | Expected Outcome |
| ERβ Binding Assay | Ki | Recombinant human ERβ | Low nM | High affinity and selectivity for ERβ over ERα |
| NF-κB Reporter Assay | IC50 | TNFα-stimulated HEK293T | Mid-to-high nM | Dose-dependent inhibition of NF-κB transcriptional activity |
| Cell Viability (MTT) | GI50 | ERβ-positive cancer cells | Low µM | Inhibition of cell growth |
| Western Blot | EC50 | Endothelial Cells | Low-to-mid nM | Increased phosphorylation of Akt and ERK at early time points |
Conclusion
This compound, as a selective ERβ agonist, is presumed to exert its cellular effects through a combination of genomic and non-genomic signaling pathways. Its primary mechanism likely involves the modulation of gene transcription, leading to anti-inflammatory and anti-proliferative outcomes. The rapid, non-genomic actions through kinase cascades may also contribute to its overall cellular effects. While the clinical journey of this compound was halted, it remains a significant compound for elucidating the complex and often beneficial roles of ERβ signaling in various physiological and disease contexts. Further independent research is necessary to fully characterize its specific intracellular signaling footprint.
References
Methodological & Application
Application Notes and Protocols for MK-6913 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6913 is a potent and selective agonist for Estrogen Receptor β (ERβ), a key nuclear receptor involved in diverse physiological processes.[1] While the clinical development of this compound for treating vasomotor symptoms was discontinued, its utility as a selective ERβ agonist makes it a valuable research tool for investigating the biological roles of ERβ in various cellular contexts, including cancer, neuroscience, and inflammation.[2] These application notes provide a comprehensive guide for the use of this compound in in vitro cell culture experiments, including detailed protocols, recommended cell lines, and data presentation guidelines.
Chemical Properties of this compound
| Property | Value |
| Chemical Name | Tetrahydrofluoroene 52 |
| CAS Number | 1398510-92-3 |
| Molecular Formula | C₂₅H₂₇N₃O₂ |
| Molecular Weight | 401.50 g/mol |
Mechanism of Action
This compound selectively binds to and activates Estrogen Receptor β. Upon binding, ERβ can form homodimers or heterodimers with ERα and translocates to the nucleus. This complex then binds to Estrogen Response Elements (EREs) on the DNA, leading to the transcription of target genes. The specific cellular response to this compound will depend on the cell type, the relative expression of ERα and ERβ, and the presence of co-regulatory proteins.
ERβ Signaling Pathway
Caption: this compound activates the ERβ signaling pathway.
Data Presentation: In Vitro Activity of Selective ERβ Agonists
The following table summarizes the reported in vitro activities of other selective ERβ agonists, which can serve as a reference for designing experiments with this compound. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for your specific cell line and assay.
| Compound | Cell Line | Assay | IC50 / EC50 | Reference |
| OSU-ERb-12 | T47D | Cell Viability | 10.41 µM | [3] |
| Ovarian Cancer Cells | Cell Viability | 7.28 - 15.36 µM | [4] | |
| HEK293 (ERβ transfected) | Luciferase Reporter | EC50: 78.3 nM | [5] | |
| LY500307 | Glioblastoma Cells (U87, U251, T98G) | Cell Viability | ~1-10 µM | [6] |
| HEK293 (ERβ transfected) | Luciferase Reporter | EC50: ~10 nM | [7] | |
| Diarylpropionitrile (DPN) | MCF-7 | Cell Growth | Stimulatory at 10 nM | |
| WAY-200070 | T47D | Cell Viability | No significant effect alone | [3] |
Experimental Protocols
Cell Line Selection and Culture
A variety of human cell lines express ERβ and can be suitable for studying the effects of this compound. The choice of cell line should be guided by the research question.
Recommended ERβ-positive cell lines:
-
Breast Cancer: T47D, MCF-7, MDA-MB-231
-
Ovarian Cancer: PEO1, OVCAR3, OVCAR4
-
Glioblastoma: U87, U251, T98G
-
Lung Cancer: Various non-small cell lung cancer (NSCLC) cell lines
General Cell Culture Protocol:
-
Culture cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
For experiments involving estrogenic compounds, it is crucial to use phenol red-free medium and charcoal-stripped FBS for at least 24-48 hours prior to treatment to reduce background estrogenic activity.
Preparation of this compound Stock Solution
-
This compound is soluble in DMSO.
-
Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability and Proliferation Assays
Workflow for Cell Viability Assay:
Caption: Workflow for assessing cell viability after this compound treatment.
Detailed Protocol (MTT Assay):
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.
-
Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Gene Expression Analysis (qRT-PCR)
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and duration.
-
Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qRT-PCR) using primers for ERβ target genes (e.g., p21, c-myc, cyclin D1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
Western Blot Analysis
-
Treat cells with this compound as described for the gene expression analysis.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., ERβ, p21, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Safety Precautions
This compound is a research chemical. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (Tetrahydrofluoroene 52) - CAS:1398510-92-3 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]
- 3. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DSpace [kb.osu.edu]
Preparing MK-6913 for In Vivo Research: A General Protocol
Disclaimer: Specific solubility and formulation data for MK-6913, a potent and selective estrogen receptor β (ERβ) agonist, are not publicly available. The development of this compound was discontinued by Merck & Co. in 2010, which may account for the limited information in the public domain.[1] The following application notes and protocols are based on general principles for formulating poorly soluble compounds for in vivo studies and data from studies on other selective ERβ agonists. Researchers must independently validate the solubility and stability of any formulation of this compound before use in experimental animals.
Introduction
This compound is a potent and selective agonist for the estrogen receptor β (ERβ).[2] As with many small molecule drug candidates, its low aqueous solubility can present a challenge for in vivo administration. This document provides a general framework for researchers to develop a suitable formulation for this compound for preclinical research. The primary goal is to achieve a homogenous and stable preparation, such as a solution or a uniform suspension, to ensure consistent and reproducible dosing.
Physicochemical Properties (Limited Data)
A thorough understanding of a compound's physicochemical properties is critical for formulation development. Unfortunately, specific data for this compound is scarce.
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₇N₃O₂ | [2] |
| CAS Number | 1398510-92-3 | [2] |
| Solubility | Data not publicly available. Assumed to be poorly soluble in water. | N/A |
General Protocol for Solubility Assessment and Formulation Development
Given the lack of specific data, a systematic approach to solubility testing is recommended to identify a suitable vehicle for in vivo administration.
Materials and Equipment
-
This compound powder
-
A selection of solvents and vehicles (see Table 2)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Water bath or heat block
-
pH meter
-
Analytical balance
-
Microcentrifuge
-
Microscope
Experimental Protocol: Solubility Screening
-
Initial Solvent Screening (Small Scale):
-
Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several microcentrifuge tubes.
-
Add a measured volume of a single solvent (e.g., 100 µL) to each tube. Test a range of solvents from non-polar to polar, such as those listed in Table 2.
-
Vortex each tube vigorously for 1-2 minutes.
-
Visually inspect for dissolution. If the compound dissolves, add more compound incrementally to determine the approximate saturation solubility.
-
If the compound does not dissolve, gentle heating (e.g., 37-40°C) or sonication may be attempted.
-
Observe the tubes under a microscope to differentiate between a true solution and a fine particle suspension.
-
-
Co-solvent and Vehicle System Screening:
-
Based on the initial screening, test binary or ternary solvent systems. For example, if this compound is soluble in an organic solvent like DMSO but not in water, a co-solvent system can be developed.
-
Example Co-solvent Preparation:
-
Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol). Dimethyl sulfoxide (DMSO) is a powerful solvent for many organic compounds and is miscible with water.[3][4][5]
-
Gradually add an aqueous vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent) to the organic solution while vortexing.
-
Observe for any precipitation. The final concentration of the organic solvent should be kept to a minimum to avoid toxicity in animals.
-
-
Potential Vehicles for In Vivo Studies
The choice of vehicle will depend on the route of administration (e.g., oral, intravenous, subcutaneous) and the physicochemical properties of the drug. For poorly soluble compounds like this compound is presumed to be, the following vehicles are common starting points.
| Vehicle Component | Rationale | Common Concentration | Notes |
| DMSO (Dimethyl Sulfoxide) | A strong aprotic solvent capable of dissolving many nonpolar compounds.[3][4][5] | <10% of final volume | Can be toxic at higher concentrations. Use with caution. |
| Ethanol | A common co-solvent. | <10% of final volume | Can cause irritation and has physiological effects. |
| PEG 300/400 (Polyethylene Glycol) | A water-miscible co-solvent that can increase solubility. | 10-40% | Generally considered safe. |
| Propylene Glycol | A water-miscible co-solvent. | 10-40% | Generally considered safe. |
| Tween® 80 / Polysorbate 80 | A non-ionic surfactant used to increase solubility and stability of suspensions. | 0.5-5% | Can cause hypersensitivity reactions in some cases. |
| HPBCD (Hydroxypropyl-β-cyclodextrin) | A cyclodextrin that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6][7] | 20-40% in water or saline | A common choice for solubilizing hydrophobic drugs for in vivo use.[6][7] |
| Corn Oil / Olive Oil | For lipophilic compounds, administration in an oil-based vehicle can be effective, particularly for oral or subcutaneous routes.[6] | 100% | Ensure the oil is sterile if used for injections. |
Example Formulation Protocols
The following are example protocols based on vehicles used for other selective ERβ agonists and general practices for poorly soluble compounds. These must be optimized and validated for this compound.
Protocol 1: Aqueous Suspension using a Surfactant (for Oral Gavage)
-
Weigh the required amount of this compound.
-
Prepare a vehicle solution of 0.5% (w/v) Tween® 80 and 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.
-
Add a small amount of the vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to form a uniform suspension.
-
Stir the suspension for at least 30 minutes before administration to ensure homogeneity.
Protocol 2: Solubilization with a Cyclodextrin (for Oral or Subcutaneous Administration)
This approach was used for the ERβ agonist OSU-ERβ-12.[6][7]
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HPBCD) in sterile water or saline.[6][7]
-
Warm the HPBCD solution to approximately 40°C to aid in dissolution.
-
Slowly add the powdered this compound to the warm HPBCD solution while stirring.
-
Continue stirring until the solution becomes clear, indicating the formation of the inclusion complex. This may take several hours.
-
Allow the solution to cool to room temperature before administration.
-
Visually inspect for any precipitation before each use.
Protocol 3: Co-Solvent System (for Intravenous or Intraperitoneal Injection)
Note: The final concentration of organic solvents should be minimized for injectable routes.
-
Dissolve the required amount of this compound in a minimal volume of DMSO (e.g., 5-10% of the final volume).
-
In a separate tube, prepare the remaining volume of the vehicle, which could be a mixture of PEG 300/400 and saline. For example, a final vehicle composition could be 10% DMSO, 40% PEG 300, and 50% saline.
-
While vortexing the saline/PEG mixture, slowly add the DMSO stock of this compound.
-
Observe for any signs of precipitation. If the solution remains clear, it is ready for use.
Visualization of Workflows
The following diagrams illustrate the decision-making process and experimental workflows for preparing this compound.
Caption: Workflow for this compound formulation development.
Caption: Co-solvent formulation protocol for this compound.
Stability and Homogeneity Assessment
Once a promising formulation is identified, it is crucial to assess its stability and homogeneity.
-
Short-Term Stability: Let the preparation sit at room temperature and at 4°C for several hours. Visually inspect for any signs of precipitation or phase separation.
-
Homogeneity (for suspensions): Before and after a period of sitting, take aliquots from the top, middle, and bottom of the suspension. Analyze the concentration of this compound in each aliquot (e.g., by HPLC) to ensure it is uniform.
Final Considerations
-
Route of Administration: The chosen formulation must be compatible with the intended route of administration. For example, oily vehicles are generally not suitable for intravenous injection.
-
Toxicity of Excipients: Ensure that all components of the vehicle are well-tolerated in the chosen animal model at the intended dose.
-
Dose Volume: The final concentration of this compound should be such that the required dose can be administered in a reasonable volume (e.g., typically 5-10 mL/kg for oral gavage in rodents).
-
Sterility: For parenteral routes of administration (e.g., intravenous, subcutaneous, intraperitoneal), the final formulation must be sterile. This may involve sterile filtering the final preparation if it is a solution.
By following this systematic approach, researchers can develop a suitable and reproducible formulation of this compound for in vivo studies, despite the lack of specific public data on this compound.
References
- 1. Karo Bio AB Announces That Merck & Co., Inc. Discontinues Development of this compound for Hot Flashes - BioSpace [biospace.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. gchemglobal.com [gchemglobal.com]
- 5. researchgate.net [researchgate.net]
- 6. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying ERβ Function in Neuronal Cells Using MK-6913
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing MK-6913, a potent and selective estrogen receptor β (ERβ) agonist, to investigate the function of ERβ in neuronal cells. The protocols outlined below cover key experiments for characterizing the effects of this compound on neuronal signaling, morphology, and survival.
Introduction to this compound
This compound is a highly substituted tetrahydrofluorene derivative that acts as a potent and selective agonist for Estrogen Receptor β (ERβ)[1]. ERβ is expressed in various neuronal populations and is implicated in neuroprotection, neurogenesis, and the modulation of cognitive and emotional behaviors. The selectivity of this compound for ERβ over ERα makes it a valuable tool for dissecting the specific roles of ERβ in neuronal function, offering a more targeted approach than non-selective estrogen receptor modulators.
Data Presentation: Pharmacological Profile of Selective ERβ Agonists
| Compound | Target | EC50 (nM) | Selectivity (fold) for ERβ over ERα |
| DPN | ERβ | 0.85 | 70 |
| WAY-200070 | ERβ | 2.0 | 68 |
Signaling Pathways
Activation of ERβ in neuronal cells by agonists like this compound can trigger a cascade of intracellular signaling events that are often associated with neuroprotective and pro-survival effects. Two of the key pathways involved are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.
Experimental Protocols
The following protocols provide a framework for studying the effects of this compound in neuronal cells. It is recommended to optimize these protocols for your specific cell type and experimental conditions.
Experimental Workflow
Protocol 1: Neuronal Cell Culture
This protocol describes the general procedure for culturing primary neurons or neuronal cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neurons
-
Complete growth medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)[2][3][4][5]
-
Poly-D-Lysine or other appropriate coating agent
-
Culture plates or flasks
-
Sterile PBS
Procedure:
-
Coat Cultureware: Coat culture plates or flasks with Poly-D-Lysine solution according to the manufacturer's instructions to promote neuronal cell attachment.
-
Cell Seeding:
-
For cell lines: Thaw and seed the cells at a recommended density in pre-warmed complete growth medium.
-
For primary neurons: Isolate neurons from embryonic or neonatal rodent brain tissue using established protocols and seed them onto the coated cultureware.
-
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Maintenance: Change the medium every 2-3 days, being careful not to disturb the cells.
Protocol 2: Neurite Outgrowth Assay
This protocol is for quantifying the effect of this compound on neurite outgrowth, a key indicator of neuronal differentiation and health.
Materials:
-
Cultured neuronal cells on coated coverslips or in multi-well plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Differentiation medium (low-serum or serum-free medium)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-MAP2 (a marker for mature neurons and dendrites)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope and image analysis software
Procedure:
-
Cell Plating: Seed neuronal cells at a low density on coated coverslips or in multi-well plates to allow for clear visualization of individual neurites.
-
Differentiation and Treatment:
-
If using a cell line that requires differentiation (e.g., SH-SY5Y with retinoic acid), induce differentiation according to established protocols.
-
Replace the growth medium with differentiation medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Incubate for a predetermined time (e.g., 24-72 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-MAP2 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching points using image analysis software (e.g., ImageJ with the NeuronJ plugin).[6]
-
Protocol 3: Western Blot Analysis of ERβ Signaling Pathway Activation
This protocol is to assess the activation of key signaling molecules downstream of ERβ, such as Akt, ERK, and CREB, by detecting their phosphorylated forms.
Materials:
-
Cultured neuronal cells
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473), anti-total Akt, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-p-CREB (Ser133), anti-total CREB, and anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate neuronal cells and grow to 70-80% confluency.
-
Treat the cells with the desired concentration of this compound for a specific time (e.g., 15, 30, 60 minutes for rapid signaling events).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.[7]
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C.[8][9][10][11]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for the total form of the protein and the loading control (β-actin).
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound serves as a valuable pharmacological tool for elucidating the specific functions of ERβ in the nervous system. The protocols provided here offer a starting point for researchers to investigate the impact of ERβ activation on neuronal signaling, morphology, and survival. Further studies using this compound in various in vitro and in vivo models will contribute to a better understanding of the therapeutic potential of targeting ERβ for neurological and psychiatric disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Neuronal Cell Culture: R&D Systems [rndsystems.com]
- 3. stemcell.com [stemcell.com]
- 4. Neuronal Cell Culture Media | Thermo Fisher Scientific [thermofisher.com]
- 5. Neuronal Cell Culture Media | Fisher Scientific [fishersci.com]
- 6. criver.com [criver.com]
- 7. Western Blotting for Neuronal Proteins [protocols.io]
- 8. jneurosci.org [jneurosci.org]
- 9. researchgate.net [researchgate.net]
- 10. CREB Binding and Activity in Brain: Regional Specificity and Induction by Electroconvulsive Seizure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MK-6913 in Animal Models of Menopause
Disclaimer: MK-6913 is a selective estrogen receptor β (ERβ) agonist.[1] Its clinical development for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women was discontinued by Merck in 2010 after a Phase II study failed to meet the predefined efficacy criteria.[2][3][4]
These application notes are provided as a hypothetical guide for researchers interested in evaluating a selective ERβ agonist, such as this compound, in preclinical animal models of menopause. The protocols are based on established methodologies for studying menopausal symptoms in rodents.
Introduction and Background
Menopause is characterized by the cessation of ovarian function and a steep decline in circulating estrogen levels. This hormonal shift disrupts thermoregulatory processes in the hypothalamus, leading to vasomotor symptoms (VMS), commonly known as hot flashes and night sweats.[5][6] While hormone replacement therapy involving broad-acting estrogens is effective, it carries certain health risks.
Selective ERβ agonism represents a therapeutic strategy aimed at achieving the beneficial effects of estrogen on the central nervous system, such as thermoregulation, while minimizing stimulatory effects on uterine and breast tissues, which are primarily mediated by estrogen receptor α (ERα). The hypothalamus, a key region for controlling body temperature, expresses both ERα and ERβ.[7][8] Activating ERβ in specific hypothalamic neurons could potentially alleviate VMS. This document outlines the protocols to test this hypothesis using a selective ERβ agonist in relevant animal models.
Mechanism of Action: Estrogen Receptor β Signaling
Estrogens exert their effects through two primary nuclear receptors, ERα and ERβ, which function as ligand-activated transcription factors.[9] Upon binding to a ligand like 17β-estradiol or a selective agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it can directly bind to Estrogen Response Elements (EREs) on DNA to regulate gene transcription (genomic signaling). Alternatively, it can modulate the activity of other transcription factors like AP-1 or Sp-1.[9]
A non-genomic pathway also exists, where membrane-associated estrogen receptors can rapidly activate intracellular signaling cascades, such as protein kinase pathways.[9] In the context of thermoregulation, estrogen signaling in the preoptic area (POA) of the hypothalamus is critical for maintaining core body temperature.[8] A selective ERβ agonist like this compound is designed to preferentially activate these pathways via ERβ, aiming for a targeted therapeutic effect.
References
- 1. Impact of estrogen receptor agonists and model of menopause on enzymes involved in brain metabolism, acetyl-CoA production and cholinergic function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | CGRP Is Critical for Hot Flushes in Ovariectomized Mice [frontiersin.org]
- 4. Karo Bio AB Announces That Merck & Co., Inc. Discontinues Development of this compound for Hot Flashes - BioSpace [biospace.com]
- 5. Estrogen Receptor β Contributes to Both Hypertension and Hypothalamic Plasticity in a Mouse Model of Peri-Menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Integrated Extracts of Trigonella foenum-graecum and Asparagus racemosus on Hot Flash-like Symptoms in Ovariectomized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Estrogens on Neural Circuits That Control Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring TRPA1 Antagonist Efficacy In Vitro
Application Notes
Introduction
The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in sensory neurons.[1][2][3] It functions as a sensor for a wide array of noxious stimuli, including pungent natural compounds (e.g., allyl isothiocyanate from mustard oil, cinnamaldehyde from cinnamon), environmental irritants, and endogenous inflammatory mediators.[1][2][4] Activation of TRPA1 is implicated in various pathological conditions, including pain, inflammation, and respiratory diseases, making it a compelling therapeutic target for novel antagonists.[3][5][6][7]
These application notes provide a comprehensive overview of the primary in vitro methodologies for assessing the efficacy of putative TRPA1 antagonists. The described techniques are essential for the initial characterization, potency determination, and mechanism of action studies of candidate molecules.
Target: Transient Receptor Potential Ankyrin 1 (TRPA1)
TRPA1 is a homotetrameric ion channel.[8] Each subunit consists of six transmembrane domains with a pore loop between the fifth and sixth domains, and large intracellular N- and C-termini.[3] The N-terminus contains a series of ankyrin repeats, which are crucial for its function.[3] The channel is permeable to cations, most notably Ca2+, and its activation leads to membrane depolarization and the initiation of signaling cascades.[2][4]
Mechanism of Action of TRPA1 Antagonists
TRPA1 antagonists can inhibit channel function through various mechanisms, including:
-
Direct pore blockage: Molecules physically occlude the ion conduction pathway.
-
Allosteric modulation: Compounds bind to a site distinct from the agonist binding site, inducing a conformational change that prevents channel opening or ion permeation.
-
Competitive antagonism: Antagonists compete with agonists for the same binding site.
The choice of in vitro assays can help elucidate the specific mechanism of action of a novel antagonist.
Key In Vitro Efficacy Assays
The two most common and robust in vitro methods for measuring the efficacy of TRPA1 antagonists are:
-
Calcium Imaging Assays: A high-throughput method to measure changes in intracellular calcium concentration ([Ca2+]i) upon channel activation and inhibition.
-
Patch-Clamp Electrophysiology: A lower-throughput but highly detailed method to directly measure the ion currents flowing through the TRPA1 channel.
Protocols
Protocol 1: Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)
This protocol describes a cell-based assay to determine the potency (IC50) of a test compound in inhibiting TRPA1 activation.
Principle
This assay utilizes a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to free calcium. Cells expressing TRPA1 are loaded with this dye. Activation of TRPA1 by an agonist leads to an influx of extracellular calcium, causing an increase in fluorescence. A TRPA1 antagonist will inhibit this calcium influx, resulting in a reduced fluorescence signal.[9][10][11]
Materials
-
Cell Line: Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing human TRPA1 (hTRPA1).[9][10][11]
-
Cell Culture Medium: DMEM with GlutaMax, 10% FCS, and appropriate selection antibiotics (e.g., G418, blasticidin).[10]
-
Assay Plates: 96-well or 384-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM or similar.
-
TRPA1 Agonist: Cinnamaldehyde or allyl isothiocyanate (AITC).[6][9]
-
Test Compound (Antagonist): e.g., a putative TRPA1 antagonist.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FLIPR Instrument: Or a similar fluorescence microplate reader with automated liquid handling.
Experimental Workflow
Procedure
-
Cell Plating:
-
Culture HEK293-hTRPA1 or CHO-hTRPA1 cells to ~80% confluency.
-
Trypsinize and resuspend cells in culture medium.
-
Seed cells into 96-well or 384-well plates at a density of 20,000-50,000 cells per well.
-
Incubate for 24-48 hours at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells.
-
Add the dye loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Addition and Measurement:
-
Prepare serial dilutions of the test antagonist and control compounds in assay buffer.
-
Prepare the agonist solution (e.g., cinnamaldehyde at a concentration that elicits ~80% of the maximal response, EC80).
-
Place the cell plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
Add the antagonist solutions to the respective wells and incubate for 5-15 minutes.
-
Add the agonist solution to all wells.
-
Measure the fluorescence signal continuously for 2-5 minutes.
-
Data Analysis
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data:
-
The response in the presence of agonist alone is considered 100% activation.
-
The response in the absence of agonist (buffer only) is considered 0% activation.
-
-
Plot the percentage inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Quantitative Data Presentation
| Compound | Agonist (Concentration) | Cell Line | IC50 (nM) |
| Test Compound X | Cinnamaldehyde (EC80) | HEK293-hTRPA1 | e.g., 50 |
| A-967079 (Control) | Cinnamaldehyde (EC80) | HEK293-hTRPA1 | e.g., 10 |
| Test Compound Y | AITC (EC80) | CHO-hTRPA1 | e.g., 120 |
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
This protocol provides a detailed method for directly measuring the effect of an antagonist on TRPA1 ion channel currents.
Principle
The patch-clamp technique allows for the direct measurement of ion flow across the cell membrane.[13] In the whole-cell configuration, a glass micropipette forms a tight seal with the cell membrane, and the membrane patch is then ruptured, allowing electrical access to the entire cell.[13] The membrane potential is "clamped" at a specific voltage, and the current required to maintain this voltage is measured. Agonist-induced activation of TRPA1 will elicit an ionic current, which can be blocked by an antagonist.[14][15]
Materials
-
Cell Line: HEK293 or CHO cells expressing hTRPA1.
-
Electrophysiology Rig: Inverted microscope, micromanipulators, amplifier (e.g., Axopatch 200B), digitizer, and data acquisition software (e.g., pCLAMP).[13]
-
Glass Pipettes: Borosilicate glass capillaries.
-
Pipette Puller and Fire-Polisher.
-
Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA; pH 7.2 with KOH.
-
TRPA1 Agonist: AITC or cinnamaldehyde.
-
Test Compound (Antagonist).
Experimental Workflow
Procedure
-
Preparation:
-
Plate TRPA1-expressing cells on glass coverslips 24 hours before the experiment.
-
Pull glass pipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.
-
-
Recording:
-
Using a micromanipulator, approach a single cell with the glass pipette and apply slight positive pressure.
-
Upon contact with the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
Record baseline currents.
-
-
Drug Application:
-
Perfuse the cell with the TRPA1 agonist (e.g., 100 µM AITC) and record the inward current.
-
Once the current reaches a stable plateau, co-apply the agonist with the test antagonist at various concentrations.
-
After recording the inhibited current, wash out the antagonist by perfusing with the agonist-containing solution alone to check for reversibility.
-
Data Analysis
-
Measure the peak current amplitude in the presence of the agonist alone (I_agonist).
-
Measure the steady-state current amplitude in the presence of the agonist and antagonist (I_antagonist).
-
Calculate the percentage inhibition for each antagonist concentration:
-
% Inhibition = (1 - (I_antagonist / I_agonist)) * 100
-
-
Plot the percentage inhibition against the antagonist concentration and fit to a dose-response curve to determine the IC50.
Quantitative Data Presentation
| Compound | Holding Potential (mV) | Current Measurement | IC50 (µM) |
| Test Compound X | -60 | Peak Inward Current | e.g., 0.5 |
| Control Antagonist | -60 | Peak Inward Current | e.g., 0.1 |
TRPA1 Signaling Pathway
Activation of the TRPA1 channel on the plasma membrane of sensory neurons leads to an influx of cations, primarily Na+ and Ca2+. The resulting depolarization can trigger the firing of action potentials, transmitting a signal to the central nervous system. The influx of Ca2+ also acts as a second messenger, initiating various intracellular signaling cascades. This can lead to the release of pro-inflammatory neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P from the sensory nerve terminals, contributing to neurogenic inflammation.[5][16]
References
- 1. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPA1 - Wikipedia [en.wikipedia.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Unveiling the role of TRPA1 in cardiovascular health and disease: a mini review [frontiersin.org]
- 5. Frontiers | Inflammation—the role of TRPA1 channel [frontiersin.org]
- 6. Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. TRPA1 Inhibition Effects by 3-Phenylcoumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. TRPA1 agonist activity of probenecid desensitizes channel responses: consequences for screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 14. Structural modeling and patch-clamp analysis of pain-related mutation TRPA1-N855S reveal inter-subunit salt bridges stabilizing the channel open state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]
Dosage Considerations for Novel Compounds in Rodent Studies: A General Guide in the Context of MK-6913
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a general framework for determining dosage regimens for novel compounds in rodent studies, using the selective estrogen receptor β (ERβ) agonist MK-6913 as a case study. It is important to note that the clinical development of this compound was discontinued by Merck in 2010 due to a lack of efficacy in Phase II trials for the treatment of hot flashes. Consequently, there is a notable absence of publicly available preclinical data detailing specific dosage, pharmacokinetic, and pharmacodynamic profiles in rodent models.
Therefore, this guide will focus on the fundamental principles and methodologies that researchers can apply to determine appropriate dosage ranges for new chemical entities in a preclinical setting. The protocols and diagrams provided are intended as a general reference and should be adapted based on the specific characteristics of the compound under investigation.
Introduction to Preclinical Dosage Determination
The selection of an appropriate dose range is a critical step in the preclinical evaluation of any new therapeutic agent. The primary objectives of early-phase rodent studies are to establish a compound's safety profile, understand its pharmacokinetic (PK) and pharmacodynamic (PD) characteristics, and to demonstrate preliminary efficacy in relevant disease models. An effective dosing strategy is essential for generating meaningful and reproducible data that can support the advancement of a compound to later stages of drug development.
Key considerations in designing rodent dosage studies include:
-
Maximum Tolerated Dose (MTD): The highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity.[1][2][3]
-
Pharmacokinetics (PK): The study of how an organism affects a drug, including absorption, distribution, metabolism, and excretion (ADME).[4][5][6][7]
-
Pharmacodynamics (PD): The study of the biochemical and physiological effects of drugs on the body.
-
Efficacy: The ability of a drug to produce a desired therapeutic effect in a disease model.
General Protocol for Dosage Range Finding Studies in Rodents
The following protocol outlines a general approach to determining the MTD and establishing a preliminary dose range for a novel compound.
Objective: To determine the maximum tolerated dose (MTD) of a test compound following a single administration and to identify a dose range for subsequent efficacy and pharmacokinetic studies.
Animals:
-
Species: Mouse (e.g., C57BL/6, BALB/c) or Rat (e.g., Sprague-Dawley, Wistar).[7]
-
Sex: Both males and females are typically used.
-
Age/Weight: Young adult animals of a consistent age and weight range.
Materials:
-
Test compound
-
Vehicle for administration (e.g., saline, corn oil, carboxymethylcellulose)
-
Dosing equipment (e.g., oral gavage needles, syringes).[8][9]
-
Animal balance
-
Cages with appropriate enrichment
Methodology:
-
Dose Selection:
-
Based on in vitro potency (e.g., IC50 or EC50 values), a starting dose is selected.
-
A common starting point is a dose that is a fraction of the in vitro effective concentration, scaled for in vivo administration.
-
A geometric dose progression is often used, with each subsequent dose being a multiple of the previous one (e.g., 1, 3, 10, 30, 100 mg/kg).[10]
-
-
Administration:
-
Study Groups:
-
A minimum of 3-5 animals per dose group is recommended for initial range-finding studies.[10]
-
A vehicle control group is essential.
-
-
Observation Period:
-
Animals are closely monitored for clinical signs of toxicity immediately after dosing and at regular intervals for up to 7-14 days.
-
Observations should include changes in behavior, appearance, body weight, and food/water consumption.
-
-
Endpoint Determination:
-
The MTD is defined as the highest dose that does not produce significant toxicity, which can be characterized by a certain percentage of body weight loss (e.g., >15-20%), severe clinical signs, or mortality.[2]
-
Experimental Workflow for a Rodent Pharmacokinetic Study
The following diagram illustrates a typical workflow for a single-dose pharmacokinetic study in rats.
Caption: A typical experimental workflow for a rodent pharmacokinetic study.
Signaling Pathway for Estrogen Receptor β (ERβ)
As this compound is an ERβ agonist, understanding the receptor's signaling pathway is crucial for designing pharmacodynamic studies. The following diagram illustrates a simplified classical signaling pathway for ERβ.
Caption: Simplified classical signaling pathway of an Estrogen Receptor β agonist.
Upon binding of an agonist like this compound, the estrogen receptor β (ERβ) dissociates from heat shock proteins (HSPs), dimerizes, and translocates to the nucleus.[12] In the nucleus, the dimer binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[13][14][15]
Data Presentation
All quantitative data from dose-ranging, pharmacokinetic, and efficacy studies should be summarized in clear and concise tables.
Table 1: Example of a Maximum Tolerated Dose (MTD) Study Summary
| Dose Group (mg/kg) | Number of Animals | Mortality | Mean Body Weight Change (%) | Key Clinical Signs |
| Vehicle | 5 | 0/5 | +5.2 | Normal |
| 10 | 5 | 0/5 | +4.8 | Normal |
| 30 | 5 | 0/5 | +1.5 | Mild lethargy |
| 100 | 5 | 1/5 | -10.3 | Piloerection, significant lethargy |
| 300 | 5 | 5/5 | - | Severe toxicity, mortality within 24h |
Table 2: Example of Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | t1/2 (h) |
| IV | 2 | 1500 | 0.08 | 3200 | 2.5 |
| PO | 10 | 850 | 1.0 | 4500 | 3.0 |
Conclusion
While specific dosage information for this compound in rodent studies is not publicly available due to the discontinuation of its clinical development, the principles and protocols outlined in this document provide a robust framework for researchers to determine appropriate dosing regimens for novel compounds. A systematic approach, beginning with dose-range finding to establish the MTD, followed by detailed pharmacokinetic and pharmacodynamic characterization, is essential for the successful preclinical development of new therapeutic agents.
References
- 1. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. The Workflow of Preclinical Pharmacokinetics Experiments - Creative Bioarray [dda.creative-bioarray.com]
- 5. admescope.com [admescope.com]
- 6. currentseparations.com [currentseparations.com]
- 7. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 8. Oral Gavage in Rats: Animal Welfare Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sdsu.edu [research.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 13. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing MK-6913 Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-6913 is a potent and selective estrogen receptor β (ERβ) agonist.[1] Assessing the selectivity of a compound like this compound is critical in drug development to understand its therapeutic potential and predict potential off-target effects. These application notes provide detailed protocols for a suite of in vitro and cell-based assays designed to comprehensively evaluate the selectivity of this compound for ERβ over the closely related estrogen receptor α (ERα) and a broader panel of nuclear receptors.
The following protocols will enable researchers to:
-
Determine the binding affinity of this compound for ERα and ERβ.
-
Quantify the functional potency and efficacy of this compound at both ER subtypes.
-
Assess the ability of this compound to recruit co-regulators to ERα and ERβ.
-
Profile the selectivity of this compound against other relevant nuclear receptors.
-
Measure the effect of this compound on downstream target gene expression.
Estrogen Receptor Signaling Pathways
Estrogen receptors are ligand-activated transcription factors that modulate gene expression. Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and initiation of transcription. Understanding these pathways is fundamental to interpreting selectivity data.
Data Presentation: Selectivity Profile of this compound and Comparator Compounds
The following tables summarize the binding affinities and functional potencies of this compound and other reference compounds for ERα and ERβ. This data is essential for contextualizing the selectivity of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) | Selectivity Ratio (ERα Ki / ERβ Ki) | Reference |
| This compound | >1000 | ~1 | >1000 | [1] |
| 17β-Estradiol (E2) | ~0.2 | ~0.5 | ~0.4 | |
| Propylpyrazoletriol (PPT) | ~0.05 | ~20 | ~0.0025 | [2] |
| Diarylpropionitrile (DPN) | ~1.8 | ~0.025 | ~72 | [3][4] |
| ERB-041 | ~1216 | ~5 | ~243 | [5] |
Note: Ki values are approximate and can vary based on assay conditions. Data for this compound is inferred from its description as a potent and selective ERβ agonist; precise values should be determined experimentally.
Table 2: Estrogen Receptor Functional Potency (Reporter Gene Assay)
| Compound | ERα EC50 (nM) | ERβ EC50 (nM) | Selectivity Ratio (ERα EC50 / ERβ EC50) | Reference |
| This compound | >1000 | ~0.5 | >2000 | [1] |
| 17β-Estradiol (E2) | ~0.05 | ~0.05 | 1 | |
| Propylpyrazoletriol (PPT) | ~0.14 | >100 | <0.0014 | [2] |
| Diarylpropionitrile (DPN) | ~17 | ~0.1 | ~170 | [3][4] |
| ERB-041 | ~750 | ~3.7 | ~200 | [5] |
Note: EC50 values are approximate and cell line dependent. Data for this compound is inferred; precise values should be determined experimentally.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for ERα and ERβ by measuring its ability to compete with a radiolabeled ligand.
Protocol:
-
Receptor Preparation: Use purified recombinant human ERα and ERβ ligand-binding domains (LBDs).
-
Reagent Preparation:
-
Prepare a working solution of [3H]-17β-estradiol in binding buffer (e.g., 1 nM).
-
Prepare serial dilutions of this compound and control compounds (e.g., unlabeled 17β-estradiol) in binding buffer.
-
-
Assay Setup: In a 96-well plate, combine:
-
ERα or ERβ protein
-
[3H]-17β-estradiol
-
Varying concentrations of this compound or control compound
-
Binding buffer to a final volume.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled 17β-estradiol).
-
-
Incubation: Incubate the plate at 4°C for 16-24 hours to reach equilibrium.
-
Separation: Separate bound from free radioligand using a filter-binding apparatus (e.g., vacuum filtration through GF/B filters).
-
Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all other readings.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate transcription through ERα or ERβ.
Protocol:
-
Cell Culture: Culture a suitable cell line (e.g., HEK293T or HeLa) in appropriate media.
-
Transfection: Co-transfect cells with:
-
An expression vector for full-length human ERα or ERβ.
-
A reporter vector containing a luciferase gene downstream of an estrogen response element (ERE).
-
A control vector expressing Renilla luciferase for normalization.
-
-
Compound Treatment: After transfection, treat the cells with serial dilutions of this compound or control compounds. Include a vehicle control.
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value using a four-parameter logistic equation.
-
Coactivator Recruitment Assay (TR-FRET)
This in vitro assay measures the ligand-dependent interaction between the ER LBD and a coactivator peptide using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Protocol:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged ERα or ERβ LBD.
-
Prepare a solution of a fluorescein-labeled coactivator peptide (e.g., from SRC1/NCOA1).
-
Prepare a solution of terbium-labeled anti-GST antibody.
-
Prepare serial dilutions of this compound.
-
-
Assay Procedure: In a microplate, combine the ER LBD, coactivator peptide, anti-GST antibody, and this compound dilutions.
-
Incubation: Incubate at room temperature for 1-4 hours.
-
Signal Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at 520 nm (acceptor) and 490 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the ratio against the log concentration of this compound to determine the EC50 for coactivator recruitment.
-
Broader Selectivity Profiling Against a Nuclear Receptor Panel
To assess for off-target activity, this compound should be screened against a panel of other nuclear receptors.
Recommended Panel:
-
Steroid Receptors: Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), Mineralocorticoid Receptor (MR).
-
Orphan Receptors: Estrogen-Related Receptors (ERRα, ERRβ, ERRγ).
-
Other Relevant Receptors: Thyroid Hormone Receptors (TRα, TRβ), Peroxisome Proliferator-Activated Receptors (PPARα, PPARγ, PPARδ).
Methodology: Utilize commercially available reporter gene assays or binding assays for each of these receptors. Test this compound at a high concentration (e.g., 10 µM) in both agonist and antagonist modes.
Table 3: Example Nuclear Receptor Selectivity Panel Data
| Receptor | Agonist Activity (% of Max) @ 10 µM | Antagonist Activity (% Inhibition) @ 10 µM |
| ERα | <10% | <10% |
| ERβ | 100% | N/A |
| AR | <10% | <10% |
| PR | <10% | <10% |
| GR | <10% | <10% |
| ERRα | <10% | <10% |
Downstream Target Gene Expression Analysis (RT-qPCR)
This assay quantifies changes in the mRNA levels of known ER target genes in a relevant cell line (e.g., ERβ-expressing breast cancer cells) following treatment with this compound.
Protocol:
-
Cell Treatment: Treat ERβ-expressing cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
RNA Isolation: Isolate total RNA from the cells using a suitable method (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform quantitative PCR using primers for ERβ target genes (e.g., GREB1, pS2/TFF1, NRIP1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to determine the fold change in gene expression.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for rigorously evaluating the selectivity of this compound. By combining binding, functional, and downstream gene expression analyses, researchers can build a detailed selectivity profile, which is indispensable for advancing a compound through the drug discovery and development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and in vitro biological evaluation of dihydroartemisinyl-chalcone esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Research Use of Selective Estrogen Receptor β (ERβ) Agonists in Metabolic Disorder Models
Disclaimer: Initial research on the compound MK-6913 reveals it is a selective estrogen receptor β (ERβ) agonist developed for the treatment of vasomotor symptoms (hot flashes).[1] Its clinical development was discontinued in Phase II after failing to meet efficacy criteria for this indication.[2][3] A review of available scientific literature indicates a lack of published studies on the use of this compound specifically in metabolic disorder models.
Therefore, these Application Notes and Protocols are based on published research for other selective ERβ agonists (e.g., WAY200070, β-LGND2) and findings from ERβ-deficient animal models. The information herein is intended to guide researchers on the potential application of a representative selective ERβ agonist, hereafter referred to as "Cpd-ERβ-Selective," in the study of metabolic diseases such as Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH).
Mechanism of Action in Metabolic Regulation
Selective activation of Estrogen Receptor β (ERβ) has been shown to impact metabolic homeostasis through multiple pathways. The effects can be complex, with some studies indicating beneficial outcomes on glucose metabolism and others suggesting a more nuanced or even pro-diabetogenic role, particularly through interactions with other nuclear receptors like PPARγ.[4][5][6]
Key proposed mechanisms include:
-
Pancreatic β-Cell Function: ERβ agonists have been demonstrated to enhance glucose-stimulated insulin secretion (GSIS) from both mouse and human pancreatic islets.[1][7] This action can lead to improved glucose tolerance. Long-term treatment has been associated with the preservation or regeneration of pancreatic β-cell mass in diabetic animal models.[7][8]
-
Hepatic Metabolism: In preclinical models of NASH, a selective ERβ agonist was found to regulate bile acid and xenobiotic receptors (e.g., pregnane X receptor), providing therapeutic benefits.[3]
-
Adipose Tissue and Insulin Sensitivity: The role of ERβ in adipose tissue is complex. Some evidence suggests ERβ deficiency protects against diet-induced insulin resistance by augmenting PPARγ signaling in adipose tissue.[4][5] This implies that ERβ agonism might negatively regulate PPARγ, a key modulator of insulin sensitivity. This interaction is a critical area for investigation when evaluating new ERβ agonists.
Caption: Proposed signaling pathways for a selective ERβ agonist in metabolic tissues.
Application Notes: Preclinical Models
Application 1: Type 2 Diabetes Mellitus (T2D)
Selective ERβ agonists can be evaluated for their potential to improve glycemic control and preserve pancreatic β-cell function.
-
Relevant Models:
-
Chemically-Induced Diabetes: Streptozotocin-nicotinamide (STZ-NA) induced diabetic mice. This model creates a state of moderate hyperglycemia and impaired glucose tolerance.[7][8]
-
Genetic Models: db/db mice, which are leptin receptor-deficient and develop obesity, hyperglycemia, and insulin resistance.[7]
-
-
Key Endpoints:
-
Fasting blood glucose and plasma insulin levels.
-
Glucose tolerance (assessed via Oral or Intraperitoneal Glucose Tolerance Test).
-
Insulin sensitivity (assessed via Insulin Tolerance Test).
-
Pancreatic β-cell mass and function (histology and islet isolation).
-
Application 2: Non-Alcoholic Steatohepatitis (NASH)
Given the role of ERβ in regulating hepatic lipid and bile acid metabolism, selective agonists can be tested for their ability to mitigate liver injury in NASH models.
-
Relevant Models:
-
Diet-Induced NASH: Mice fed a high-fat diet (HFD), often supplemented with fructose or cholesterol, to induce obesity, steatosis, inflammation, and fibrosis.[3]
-
-
Key Endpoints:
-
Serum levels of liver enzymes (ALT, AST).
-
Liver histology (scoring for steatosis, inflammation, ballooning, fibrosis).
-
Gene expression analysis of hepatic inflammatory and fibrotic markers.
-
Metabolomic analysis of hepatic and serum bile acids.
-
Experimental Protocols
Protocol 1: Evaluation of "Cpd-ERβ-Selective" in STZ-NA-Induced Diabetic Mice
-
Model Induction:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
Administer a single intraperitoneal (IP) injection of Streptozotocin (150 mg/kg) and Nicotinamide (1000 mg/kg) to induce moderate diabetes.[8]
-
Confirm hyperglycemia (fasting blood glucose > 200 mg/dL) 10 days post-induction.
-
-
Treatment Protocol:
-
Randomize diabetic mice into two groups: Vehicle control and "Cpd-ERβ-Selective" treatment.
-
Prepare "Cpd-ERβ-Selective" in a suitable vehicle (e.g., 50% DMSO, corn oil).
-
Administer the compound daily via oral gavage or subcutaneous injection for a period of 2-4 weeks. Dose selection should be based on preliminary pharmacokinetic and tolerability studies.
-
-
Metabolic Phenotyping:
-
Weekly Monitoring: Measure body weight and fasting blood glucose.
-
Glucose Tolerance Test (GTT): At the end of the treatment period, fast mice for 6 hours. Administer a glucose bolus (2 g/kg, IP).[1] Collect blood from the tail vein at 0, 15, 30, 60, 90, and 120 minutes to measure blood glucose levels.
-
Plasma Insulin: Collect blood at baseline and 15 minutes post-glucose challenge during the GTT to measure plasma insulin levels via ELISA.[7]
-
-
Terminal Procedures:
-
At the study endpoint, euthanize animals and collect pancreas for histological analysis (e.g., H&E and insulin staining) to quantify β-cell mass.
-
Collect liver and adipose tissue for gene expression or metabolomic analysis.
-
Caption: General experimental workflow for testing an ERβ agonist in a diabetic mouse model.
Quantitative Data Summary
The following tables summarize representative data from published studies on selective ERβ agonists in metabolic disorder models. These serve as a benchmark for expected outcomes when testing a novel compound like "Cpd-ERβ-Selective."
Table 1: Effects of ERβ Agonist WAY200070 on Glucose Homeostasis in Diabetic Mice (Data synthesized from Alonso-Magdalena P, et al. Diabetes. 2008)[1][7]
| Parameter | Model | Treatment Group | Result |
| Glucose Tolerance | STZ-NA Mice | WAY200070 (1-week) | Improved response to glucose challenge vs. Vehicle |
| Fasting Glycemia | STZ-NA Mice | WAY200070 (1-week) | Significant decrease vs. Vehicle |
| Plasma Insulin | STZ-NA Mice | WAY200070 | Restored plasma insulin levels vs. Vehicle |
| β-Cell Mass | STZ-NA Mice | WAY200070 | Increased pancreatic β-cell mass vs. Vehicle |
| Insulin Secretion | db/db Mice | WAY200070 | Restored first-phase insulin secretion |
Table 2: Effects of ERβ Agonist β-LGND2 in a High-Fat Diet (HFD) NASH Model (Data synthesized from Rodríguez-Vilarrupla A, et al. Am J Pathol. 2019)[3]
| Parameter | Model | Treatment Group | Result |
| Hepatic Gene Expression | HFD-fed Mice | β-LGND2 | Inhibited HFD-induced increase in Pregnane X Receptor target genes |
| Metabolomics | HFD-fed Mice | β-LGND2 | Significantly increased bile acid metabolites |
| Primary Outcome | HFD-fed Mice | β-LGND2 | Provided beneficial effects against NASH progression |
Table 3: Contrasting Metabolic Effects Related to ERβ Signaling (Data synthesized from Foryst-Ludwig A, et al. PLoS Genet. 2011 & Barros RP, et al. Am J Physiol Endocrinol Metab. 2013)[4][9]
| Parameter | Model | Finding | Implication |
| Insulin Sensitivity | HFD-fed ERβ-deficient mice | Improved insulin sensitivity and glucose tolerance | Absence of ERβ is protective in diet-induced obesity |
| PPARγ Activity | HFD-fed ERβ-deficient mice | Augmented PPARγ signaling in adipose tissue | ERβ may negatively regulate PPARγ |
| Insulin Resistance | Ovariectomized mice | ERβ agonist DPN failed to ameliorate insulin resistance | ERα, not ERβ, may be the primary mediator of estrogen's beneficial effects on insulin sensitivity |
References
- 1. Antidiabetic Actions of an Estrogen Receptor β Selective Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Synthetic ERR Agonist Alleviates Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An estrogen receptor β-selective agonist inhibits non-alcoholic steatohepatitis in preclinical models by regulating bile acid and xenobiotic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Actions of Estrogen Receptor Beta (ERβ) are Mediated by a Negative Cross-Talk with PPARγ | PLOS Genetics [journals.plos.org]
- 5. Metabolic actions of estrogen receptor beta (ERbeta) are mediated by a negative cross-talk with PPARgamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic Actions of Estrogen Receptor Beta (ERβ) are Mediated by a Negative Cross-Talk with PPARγ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antidiabetic actions of an estrogen receptor β selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Estrogen Receptor α Expression in the Pathogenesis of the Metabolic Syndrome | Oncohema Key [oncohemakey.com]
Application Notes and Protocols for Long-Term Administration of MK-6913
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated "MK-6913." It is possible that this designation is incorrect, outdated, or refers to a compound that has not been disclosed in public forums.
Therefore, the requested detailed Application Notes and Protocols for the long-term administration of this compound cannot be provided at this time. The following sections are included as a template and guide for the type of information that would be essential for such a document, should data on this compound become available. The placeholder information is based on general principles of long-term drug administration studies for analogous compounds and should not be considered as specific guidance for this compound.
Abstract (Placeholder)
This document would typically provide a summary of the protocols for the long-term administration of this compound, a novel therapeutic agent. It would outline the objectives of long-term studies, which generally include evaluating the safety, efficacy, pharmacokinetics, and pharmacodynamics of the compound over an extended period. The intended audience for these notes would be researchers, scientists, and drug development professionals involved in preclinical and clinical studies.
Mechanism of Action (Placeholder)
Without specific data on this compound, a diagram of its signaling pathway cannot be generated. A hypothetical signaling pathway diagram is presented below to illustrate the expected format. This diagram is for illustrative purposes only and does not represent the actual mechanism of this compound.
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with MK-6913
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with MK-6913, a potent and selective estrogen receptor-beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a potential issue?
This compound (also known as Tetrahydrofluoroene 52) is a highly substituted tetrahydrofluorene derivative developed as a selective ERβ agonist.[1] Like many complex organic molecules developed for high potency and selectivity, this compound has a predominantly nonpolar structure, which can lead to poor aqueous solubility. This can present challenges in a variety of experimental settings, from in vitro cell-based assays to in vivo formulation development.
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I prevent this?
This common phenomenon is known as "crashing out." It occurs when the highly concentrated DMSO stock solution is diluted into an aqueous environment where the compound is not readily soluble. The abrupt change in solvent polarity causes the compound to come out of solution.
Here are several strategies to prevent this:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your cell culture medium, ideally well below 1%, as higher concentrations can be cytotoxic.
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent.
-
Employ Surfactants or Cyclodextrins: These agents can create micelles or inclusion complexes that help keep the compound dispersed in the aqueous phase.
-
Gentle Warming and Mixing: Briefly warming the aqueous medium (e.g., to 37°C) and vortexing while adding the stock solution can sometimes improve dissolution.
Q3: What are some alternative solvents to DMSO for this compound?
If DMSO is not effective or is incompatible with your experimental setup, other water-miscible organic solvents can be tested. These include ethanol, methanol, dimethylformamide (DMF), and dimethylacetamide (DMA). The choice of solvent will depend on the specific compound and the tolerance of the experimental system. It is crucial to always run a vehicle control to account for any effects of the solvent itself on the experiment.
Q4: Can I use pH modification to improve the solubility of this compound?
This strategy is effective for compounds with ionizable groups. The structure of this compound is largely non-ionizable, so pH modification is unlikely to significantly improve its aqueous solubility.
Troubleshooting Guide for this compound Solubility
This guide provides a systematic approach to troubleshooting common solubility issues with this compound in experimental settings.
Table 1: Troubleshooting Common this compound Solubility Issues
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous media. | Compound is "crashing out" due to a rapid change in solvent polarity. | 1. Pre-warm the aqueous medium to 37°C before adding the DMSO stock. 2. Add the DMSO stock dropwise while vortexing the aqueous medium to ensure rapid mixing. 3. Decrease the final concentration of this compound in the assay. 4. Consider using a co-solvent system or solubility enhancers like cyclodextrins. |
| Precipitation occurs over time in the final assay medium. | The compound is supersaturated and not thermodynamically stable in the aqueous environment. | 1. Use solubility-enhancing excipients such as surfactants (e.g., Tween-20, Triton X-100 for non-cell-based assays) or cyclodextrins to form more stable formulations. 2. For cell-based assays, ensure the final DMSO concentration is as low as possible to minimize cytotoxicity while maintaining solubility. |
| High background signal or artifacts in the assay. | The compound may be aggregating, leading to non-specific interactions or light scattering. | 1. Visually inspect the solution for any turbidity. 2. Use techniques like Dynamic Light Scattering (DLS) to detect the presence of aggregates. 3. If aggregation is detected, explore different solvent systems or the use of surfactants to break up the aggregates. |
| Inconsistent or non-reproducible results in cell-based assays. | In addition to solubility issues, this can be due to uneven cell seeding, variations in drug treatment time, or the use of cells with high passage numbers. | 1. Ensure a single-cell suspension before plating to achieve uniform cell distribution. 2. Strictly adhere to consistent incubation times for drug treatment. 3. Use cells with a consistent and low passage number for experiments. 4. Always prepare fresh dilutions of this compound for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by further vortexing.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of DMSO Stock into Aqueous Medium for Cell-Based Assays
-
Pre-warm the aqueous cell culture medium or buffer to 37°C.
-
While vortexing the pre-warmed medium, add the required volume of the this compound DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Continue to mix for a further 30 seconds.
-
Visually inspect the final solution for any signs of precipitation or turbidity before adding it to the cells.
-
Important: Prepare a vehicle control using the same final concentration of DMSO in the medium to account for any solvent effects.
Visualizing this compound's Mechanism of Action
As a selective ERβ agonist, this compound is expected to exert its effects through the Estrogen Receptor-beta signaling pathway. This can occur through two primary mechanisms: the classical genomic pathway and the non-genomic pathway.
Diagram 1: Classical (Genomic) ERβ Signaling Pathway
Caption: Classical ERβ signaling pathway of this compound.
Diagram 2: Troubleshooting Workflow for this compound Solubility
Caption: A logical workflow for troubleshooting this compound solubility.
References
troubleshooting unexpected results with MK-6913 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-6913, a potent and selective Estrogen Receptor β (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly substituted tetrahydrofluorene derivative that acts as a potent and selective agonist for Estrogen Receptor β (ERβ), a nuclear hormone receptor.[1] Upon binding, it is expected to modulate the transcription of target genes, primarily through the ERβ signaling pathway.
Q2: Why was the clinical development of this compound for treating hot flashes discontinued?
A2: Merck discontinued the development of this compound for the treatment of moderate-to-very-severe vasomotor symptoms (hot flashes) in postmenopausal women because an interim analysis of a Phase II study showed that the pre-defined efficacy criteria were not met.[2][3]
Q3: What are the potential off-target effects to consider when using this compound?
A3: Although designed to be a selective ERβ agonist, at certain concentrations, this compound may exhibit off-target effects by activating Estrogen Receptor α (ERα). This is a critical consideration, as ERα activation can lead to cellular proliferation and other effects that may confound experimental results.
Q4: How can I be sure about the quality and identity of my this compound compound?
A4: The synthesis of this compound has been described as an enantioselective process.[1] It is crucial to obtain the compound from a reputable supplier that provides a certificate of analysis with purity and identity data. If unexpected results persist, analytical chemistry techniques such as NMR or mass spectrometry can be used to verify the compound's structure and purity.
Troubleshooting Unexpected Results
Issue 1: Lower than Expected Efficacy or No Biological Effect
Researchers may observe a weaker-than-anticipated or complete lack of biological response after this compound treatment in their in vitro or in vivo models.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound as per the supplier's instructions (typically at -20°C or -80°C). Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Low ERβ Expression in Model System | Verify the expression level of ERβ in your cell line or animal model using techniques like Western Blot, IHC, or qPCR. Select a model with known high ERβ expression for initial validation experiments. |
| Incorrect Dosing or Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific assay and model system. |
| Suboptimal Experimental Conditions | Review and optimize assay parameters such as incubation time, cell density, and media components. |
| Cell Line Contamination or Misidentification | Authenticate your cell lines using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
Issue 2: Unexpected Proliferative Effects
While ERβ activation is often associated with anti-proliferative effects, researchers might observe an increase in cell proliferation, particularly in ERα-positive cell lines.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Off-Target ERα Activation | At higher concentrations, this compound may activate ERα, leading to proliferation. To mitigate this, co-treat with a specific ERα antagonist. Perform experiments in ERα-knockdown or ERα-negative cell lines to confirm ERβ-specific effects. |
| Biphasic Dose-Response | Some estrogenic compounds can exhibit a biphasic effect, with low concentrations promoting proliferation and high concentrations being inhibitory. A detailed dose-response curve is essential to identify the appropriate concentration range for the desired effect. |
| Presence of Endogenous Estrogens | Use charcoal-stripped serum in cell culture media to remove endogenous estrogens that could interfere with the experiment. |
Experimental Protocols
ERβ Ligand Binding Assay
This assay determines the binding affinity of this compound to the ERβ ligand-binding domain.
Methodology
-
Preparation of Reagents: Prepare recombinant human ERβ ligand-binding domain, radiolabeled estradiol ([³H]17β-estradiol), and a series of concentrations of this compound.
-
Incubation: In a microtiter plate, incubate the ERβ protein with a fixed concentration of [³H]17β-estradiol and varying concentrations of this compound.
-
Separation: Separate the bound from unbound radioligand.
-
Detection: Measure the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of this compound that displaces 50% of the radiolabeled estradiol.
ERE-Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to activate transcription from an estrogen response element (ERE).
Methodology
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an expression vector for ERβ and a reporter plasmid containing an ERE upstream of a luciferase gene. A control plasmid (e.g., Renilla luciferase) is also co-transfected for normalization.
-
Treatment: Treat the transfected cells with varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Lyse the cells and measure the luciferase and Renilla activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on cell proliferation.
Methodology
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After allowing the cells to adhere, treat them with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Quantitative Data Summary
Note: Specific preclinical data for this compound is not extensively available in the public domain. The following table provides expected ranges for a potent and selective ERβ agonist based on published literature for similar compounds.
| Parameter | Expected Value/Range | Assay |
| ERβ Binding Affinity (IC50) | 1 - 50 nM | Radioligand Binding Assay |
| ERα Binding Affinity (IC50) | > 1000 nM | Radioligand Binding Assay |
| ERβ Transcriptional Activation (EC50) | 1 - 100 nM | ERE-Luciferase Reporter Assay |
| ERα Transcriptional Activation (EC50) | > 2000 nM | ERE-Luciferase Reporter Assay |
| Inhibition of Cell Proliferation (IC50) | Varies by cell line (typically in the nM to low µM range) | Cell Viability (MTT) Assay |
Visualizations
Signaling Pathways and Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Karo Bio AB Announces That Merck & Co., Inc. Discontinues Development of this compound for Hot Flashes - BioSpace [biospace.com]
Technical Support Center: MK-6913 Experimental Design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing robust experiments with MK-6913, a potent and selective estrogen receptor β (ERβ) agonist.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for Estrogen Receptor β (ERβ), a nuclear receptor transcription factor.[1] Its primary mechanism involves binding to ERβ, leading to receptor dimerization and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. ERβ can also influence gene expression independently of direct ERE binding by interacting with other transcription factors such as AP-1 and Sp1.
Q2: Why was the clinical development of this compound for treating hot flashes discontinued?
The development of this compound for the treatment of moderate-to-severe vasomotor symptoms (hot flashes) in postmenopausal women was discontinued by Merck & Co. in 2010. The decision was made following an interim analysis of a Phase II study which showed that the compound did not meet the pre-defined efficacy criteria. This highlights the importance of robust preclinical models and translational studies to ensure that the observed in vitro and in vivo activity translates to clinical efficacy.
Q3: What are the key differences between ERα and ERβ that I should consider in my experimental design?
ERα and ERβ are encoded by separate genes and exhibit distinct tissue distribution and physiological functions. While both bind estradiol, their responses to selective ligands like this compound differ significantly. ERα activation is often associated with proliferative effects, particularly in the uterus and breast, whereas ERβ activation has been linked to anti-proliferative and pro-apoptotic effects in certain cancer cell lines. Therefore, it is crucial to use cellular models with well-characterized ERα and ERβ expression profiles and to assess endpoints relevant to the specific receptor's function.
Q4: How can I confirm the selectivity of this compound for ERβ over ERα in my experiments?
To confirm the selectivity of this compound, it is essential to perform parallel experiments using cell lines or tissues with varying or known expression levels of ERα and ERβ. A comparative dose-response analysis of this compound on the activity of both receptors should be conducted. This can be achieved through reporter gene assays using ERα or ERβ expression vectors, or by assessing the expression of known ERα- or ERβ-specific target genes. The inclusion of a non-selective estrogen, like 17β-estradiol, and a selective ERα agonist as controls is highly recommended.
Section 2: Troubleshooting Guides
This section addresses common issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High variability in reporter gene assay results. | - Inconsistent transfection efficiency.- Cell passage number affecting receptor expression.- Ligand degradation. | - Normalize luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase).- Use cells within a defined passage number range.- Prepare fresh ligand solutions and protect from light and repeated freeze-thaw cycles. |
| Low or no response to this compound in a cell-based assay. | - Low or absent ERβ expression in the cell line.- Presence of endogenous estrogens or phenol red in the culture medium.- Incorrect ligand concentration range. | - Confirm ERβ expression via qPCR or Western blot.- Use phenol red-free medium and charcoal-stripped serum to remove endogenous steroids.- Perform a wide dose-response curve to determine the optimal concentration range. |
| Discrepancy between binding affinity and functional activity. | - The compound is a partial agonist or has biased signaling properties.- Assay conditions are not optimal for functional response. | - Characterize the nature of the agonism (full vs. partial) by comparing the maximal response to a full agonist.- Investigate downstream signaling pathways beyond simple reporter gene activation.- Optimize incubation time and cell density for the functional assay. |
In Vivo Study Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Lack of efficacy in an animal model. | - Poor pharmacokinetic properties of this compound in the chosen species.- The chosen animal model does not adequately recapitulate the human disease pathophysiology.- Compensatory mechanisms in vivo that are not present in vitro. | - Conduct pharmacokinetic studies to determine bioavailability, half-life, and optimal dosing regimen.- Carefully select an animal model with validated ERβ expression and function relevant to the disease under investigation.- Analyze tissue-specific expression of ERβ and potential off-target effects. |
| Unexpected side effects or toxicity. | - Off-target effects of this compound.- Activation of ERβ in tissues where its function is not well understood.- Interaction with other biological pathways. | - Perform comprehensive toxicological assessments.- Characterize the expression of ERβ in all major organs of the animal model.- Conduct mechanism-of-action studies to understand the in vivo signaling pathways activated by this compound. |
| High inter-animal variability in response. | - Inconsistent drug administration.- Genetic or environmental variability among animals.- Differences in estrous cycle stage in female animals. | - Ensure accurate and consistent dosing for all animals.- Use a sufficient number of animals per group to achieve statistical power and consider using inbred strains.- For studies in females, consider ovariectomy or staging the estrous cycle to reduce hormonal variability. |
Section 3: Experimental Protocols & Data Presentation
Data Presentation: Characterizing this compound Activity
It is crucial to quantitatively characterize the binding affinity and functional potency of this compound. The following table provides a template for presenting such data.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) |
| Binding Affinity (Ki, nM) | e.g., 0.5 | e.g., 50 | e.g., 100-fold |
| Functional Potency (EC50, nM) | e.g., 1.2 | e.g., >1000 | e.g., >800-fold |
| Maximal Efficacy (% of E2) | e.g., 95% | e.g., <10% | - |
Note: The values in this table are illustrative. Researchers should determine these values experimentally for their specific assay systems.
Key Experimental Protocols
1. Radioligand Binding Assay (to determine Binding Affinity)
-
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for ERβ and ERα.
-
Methodology:
-
Prepare cell lysates or purified receptor proteins for ERβ and ERα.
-
Incubate a constant concentration of a radiolabeled estrogen (e.g., [3H]-estradiol) with increasing concentrations of unlabeled this compound.
-
Separate bound from free radioligand by filtration or another appropriate method.
-
Quantify the amount of bound radioligand using liquid scintillation counting.
-
Analyze the data using non-linear regression to determine the IC50, which can be converted to the inhibition constant (Ki).
-
2. ERβ Reporter Gene Assay (to determine Functional Potency)
-
Objective: To measure the dose-dependent activation of ERβ-mediated transcription by this compound.
-
Methodology:
-
Co-transfect a suitable host cell line (e.g., HEK293, which has low endogenous ER expression) with an ERβ expression vector and a reporter plasmid containing an estrogen response element (ERE) driving the expression of a reporter gene (e.g., luciferase).
-
Treat the transfected cells with a range of this compound concentrations for 18-24 hours.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).
-
Plot the response as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
-
Section 4: Visualizing Key Pathways and Workflows
Estrogen Receptor β (ERβ) Signaling Pathway
Caption: Classical and tethered signaling pathways of the ERβ agonist this compound.
Experimental Workflow for In Vitro Characterization of this compound
Caption: A streamlined workflow for the in vitro characterization of this compound.
Logical Relationship for Troubleshooting In Vivo Efficacy Issues
Caption: A logical approach to troubleshooting the lack of in vivo efficacy for this compound.
References
Technical Support Center: Investigating Potential Off-Target Effects of MK-6913
Disclaimer: MK-6913 is characterized in scientific literature as a potent and selective estrogen receptor β (ERβ) agonist.[1] To date, there is no widely available public data detailing specific off-target kinase activities for this compound. The following technical support guide is designed to provide researchers with a general framework and best practices for identifying and addressing potential off-target effects of a selective small molecule compound like this compound. The experimental protocols and troubleshooting advice are broadly applicable for the characterization of any novel or selective research compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why should I be concerned when using a selective agonist like this compound?
A1: Off-target effects occur when a compound interacts with proteins other than its intended target (in this case, ERβ). These unintended interactions can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the on-target activity.[2] They can also cause cellular toxicity or other effects that are not related to the primary mechanism of action.[3] Even highly selective compounds can exhibit off-target effects, particularly at higher concentrations. Therefore, it is crucial to validate that the observed effects are indeed due to the intended target modulation.
Q2: I'm observing a phenotype in my cells treated with this compound that isn't consistent with known ERβ signaling. Could this be an off-target effect?
A2: It is possible. When a compound elicits a biological response that is not well-documented for its known target, an off-target effect should be considered. Other possibilities include the activation of previously unknown signaling pathways downstream of the intended target or cell-type-specific responses. A systematic approach to de-risk for off-target effects is recommended.
Q3: What is the first step I should take to investigate a suspected off-target effect of this compound?
A3: A good first step is to perform a dose-response experiment and use the lowest effective concentration of this compound that elicits the expected on-target response.[2] Additionally, using a structurally distinct ERβ agonist to see if it recapitulates the same phenotype can be a powerful validation step. If another selective ERβ agonist produces the same effect, it is more likely to be an on-target phenomenon.
Q4: Since this compound is an ERβ agonist, why would I need to consider kinase profiling?
A4: While this compound is not designed as a kinase inhibitor, the ATP-binding pocket of kinases is a common site for off-target interactions for a wide variety of small molecules.[2] Screening for off-target kinase activity is a precautionary measure to ensure that any observed signaling changes are not due to unintended kinase modulation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action | Rationale |
| Unexpected Phenotype | The observed phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) is inconsistent with known ERβ signaling pathways. | 1. Orthogonal Compound: Treat cells with a structurally different but functionally equivalent ERβ agonist. 2. Genetic Knockdown/Knockout: Use siRNA or CRISPR to reduce ERβ expression and then treat with this compound. | 1. If a different ERβ agonist produces the same phenotype, it is likely an on-target effect. 2. If the phenotype persists in the absence of ERβ, it is likely an off-target effect.[2] |
| Inconsistent Results Between Assays | This compound shows high potency in a biochemical assay but lower potency or different effects in a cell-based assay. | 1. Confirm Target Engagement: Perform a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to ERβ in cells. 2. Assess Cell Permeability: Evaluate the compound's ability to cross the cell membrane. | 1. CETSA confirms target binding in a physiological context.[2][4] 2. Poor cell permeability can lead to a discrepancy between biochemical and cellular assay results. |
| High Concentration Required for Effect | The desired cellular effect is only observed at high concentrations of this compound. | 1. Perform a Broad Off-Target Screen: Screen the compound against a panel of common off-target families (e.g., kinases, GPCRs, ion channels). 2. Toxicity Assessment: Run a cytotoxicity assay to determine if the observed effect is due to general cellular stress. | 1. Higher concentrations increase the likelihood of engaging lower-affinity off-targets.[2] 2. Cellular stress can activate numerous signaling pathways, confounding results. |
Data Presentation: Hypothetical Off-Target Screening Results
The following tables are examples of how data from off-target screening would be presented. This is not actual data for this compound.
Table 1: Hypothetical Kinase Selectivity Profile for Compound X
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| ERβ (On-Target) | 5 | 98% |
| Kinase A | > 10,000 | < 10% |
| Kinase B | 1,500 | 45% |
| Kinase C | > 10,000 | < 5% |
| Kinase D | 8,000 | 15% |
A large difference between the on-target and off-target IC50 values suggests higher selectivity.
Table 2: Hypothetical Broad Panel Off-Target Profile for Compound X (% Inhibition at 10 µM)
| Target Family | Representative Target | % Inhibition |
| Nuclear Receptor (On-Target) | ERβ | >95% |
| GPCR | Adrenergic Receptor α1 | 8% |
| Ion Channel | hERG | 12% |
| Enzyme | PDE4 | 3% |
| Transporter | SERT | 6% |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a compound against a broad panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Add a detection reagent to stop the reaction and generate a signal (e.g., luminescence, fluorescence) that is proportional to the remaining kinase activity.
-
Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with ERβ in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to release the proteins.
-
Heating: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Protein Precipitation: Pellet the aggregated proteins by centrifugation.
-
Supernatant Collection: Collect the supernatant containing the soluble protein fraction.
-
Detection: Analyze the amount of soluble ERβ remaining in the supernatant by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble ERβ as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Visualizations
Caption: Workflow for investigating unexpected phenotypes.
Caption: Hypothetical on-target vs. off-target signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a nonkinase target mediating cytotoxicity of novel kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Dosing Schedules for Chronic MK-6913 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing MK-6913 in chronic dosing studies. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective agonist for the Estrogen Receptor β (ERβ), a member of the nuclear receptor superfamily.[1] Upon binding, the receptor typically forms a dimer, translocates to the nucleus, and binds to estrogen response elements (EREs) on DNA to regulate the transcription of target genes.[2][3] ERβ can also influence gene expression through protein-protein interactions with other transcription factors.[4]
Q2: What are the common challenges encountered in chronic in vivo studies with ERβ agonists like this compound?
A2: Researchers may encounter challenges related to the compound's physicochemical properties, such as poor aqueous solubility, which can affect oral bioavailability.[5][6][7] This can lead to variability in plasma concentrations and inconsistent pharmacological effects. Additionally, as with any chronic study, monitoring for potential adverse effects, such as changes in body weight or organ-specific toxicity, is crucial.[8] For ERβ agonists, it is also important to consider potential off-target effects or modulation of other hormonal pathways over long-term administration.
Q3: What are suitable vehicles for oral administration of this compound in rodents?
A3: Due to the likely poor water solubility of small molecule inhibitors like this compound, various formulation strategies can be employed. Common vehicles for oral gavage in preclinical studies include aqueous suspensions with suspending agents (e.g., methylcellulose) or solutions using co-solvents and cyclodextrins.[9] For highly lipophilic compounds, lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or administration in an oil-based vehicle (e.g., sunflower oil) can enhance oral absorption.[6][10] A solution of 10% DMSO in saline has also been used for long-term oral administration of an ERβ agonist in mice.[11]
Q4: How was this compound's development history and what should I consider from it?
A4: Development of this compound for treating hot flashes in postmenopausal women was discontinued by Merck after a Phase II study. The decision was based on an interim analysis that indicated the pre-defined efficacy criteria were not met. While this does not preclude its use in a research context for other potential applications of ERβ agonism, it is a crucial piece of information to consider when designing experiments and interpreting results.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in plasma drug levels | - Inconsistent oral gavage technique.- Poor formulation leading to precipitation or inconsistent absorption.- Food effects on drug absorption. | - Ensure all personnel are properly trained in oral gavage.- Evaluate and optimize the formulation. Consider micronization, nanosuspensions, or lipid-based formulations.[6][10]- Standardize the feeding schedule relative to dosing. |
| Lack of expected pharmacological effect | - Insufficient dose or dosing frequency.- Poor bioavailability.- Degradation of the compound in the formulation or in vivo. | - Perform a dose-response study to determine the optimal dose.- Analyze plasma concentrations to confirm systemic exposure.- Assess the stability of this compound in the chosen vehicle and under physiological conditions. |
| Observed toxicity or adverse events (e.g., weight loss) | - Dose is too high.- Off-target effects.- Vehicle toxicity. | - Reduce the dose or dosing frequency.- Include a vehicle-only control group to assess the effects of the formulation components.[8]- Monitor animals closely for clinical signs of toxicity. |
| Unexpected uterotrophic or mammotrophic effects | - Lack of selectivity for ERβ over ERα at the administered dose. | - Although this compound is reported to be selective, at high concentrations, it might activate ERα.[12]- Perform dose-response studies and consider including a positive control for ERα activation (e.g., estradiol) to assess selectivity in vivo. |
Experimental Protocols
Representative Chronic Oral Dosing Protocol in Mice
This protocol is a general guideline and should be adapted based on the specific research question and preliminary pharmacokinetic and tolerability data.
1. Formulation Preparation:
-
Based on the physicochemical properties of this compound, select an appropriate vehicle. For a poorly soluble compound, a formulation in 10% DMSO and 90% corn oil (or a similar lipid-based vehicle) can be considered.
-
Prepare the formulation fresh daily or determine its stability to store for a defined period.
-
Ensure the compound is fully dissolved or homogeneously suspended.
2. Animal Model:
-
Use an appropriate strain, age, and sex of mice relevant to the disease model. For studies involving hormonal effects, ovariectomized females are often used.[11][13]
3. Dosing Regimen:
-
Dose Selection: Based on preliminary studies, select at least three dose levels (low, medium, high) to assess dose-response relationships. A vehicle-only group is mandatory.
-
Administration: Administer this compound or vehicle via oral gavage once daily. The volume should be based on the most recent body weight (e.g., 10 mL/kg).
-
Duration: The study duration will depend on the research question, ranging from several weeks to months. A 9-week study has been reported for another ERβ agonist.[13]
4. Monitoring and Endpoints:
-
Clinical Observations: Monitor animals daily for any signs of toxicity, changes in behavior, or effects on well-being.
-
Body Weight: Record body weight at least twice weekly.
-
Pharmacokinetics: Collect blood samples at predetermined time points (e.g., weekly) to determine plasma concentrations of this compound and ensure consistent exposure.
-
Efficacy Endpoints: Measure relevant endpoints for the disease model being studied (e.g., tumor volume, behavioral tests, biomarkers).
-
Terminal Procedures: At the end of the study, collect tissues for histopathology, gene expression analysis, or other relevant assays.
Quantitative Data from a Representative Chronic Dosing Study (Hypothetical)
The following table illustrates how data from a chronic dosing study with an ERβ agonist could be presented.
| Group | Dose (mg/kg/day, p.o.) | Number of Animals (Female, Ovariectomized) | Study Duration (Weeks) | Mean Body Weight Change (%) | Mean Plasma Concentration (ng/mL) at Week 8 | Key Efficacy Endpoint (e.g., % Tumor Growth Inhibition) |
| 1 | Vehicle (10% DMSO in corn oil) | 10 | 8 | +5.2% | < LOQ | 0% |
| 2 | This compound (Low Dose) | 10 | 8 | +4.8% | 50 ± 15 | 25% |
| 3 | This compound (Mid Dose) | 10 | 8 | +4.5% | 150 ± 45 | 55% |
| 4 | This compound (High Dose) | 10 | 8 | +2.1% | 400 ± 110 | 85% |
Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.
Visualizations
Caption: Classical signaling pathway of the ERβ agonist this compound.
Caption: General experimental workflow for a chronic dosing study.
References
- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 6. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Potent estrogen receptor β agonists with inhibitory activity in vitro, fail to suppress xenografts of endocrine-resistant cyclin-dependent kinase 4/6 inhibitor-resistant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Long-term oral administration of a novel estrogen receptor beta agonist enhances memory and alleviates drug-induced vasodilation in young ovariectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
challenges in interpreting data from MK-6913 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using MK-6913, a potent and selective inhibitor of the mTORC1 signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a highly selective, ATP-competitive inhibitor of the mTOR kinase domain within the mTORC1 complex. It effectively blocks the phosphorylation of downstream mTORC1 substrates, such as S6 kinase (S6K) and 4E-BP1, thereby inhibiting protein synthesis and cell growth.
Q2: I'm not seeing the expected decrease in cell viability after this compound treatment. What could be the reason?
A2: Several factors can contribute to a lack of effect on cell viability. Firstly, the response to mTORC1 inhibition is highly cell-type dependent. Some cell lines may undergo cytostatic effects (growth arrest) rather than cytotoxic effects (cell death). Secondly, prolonged treatment with mTORC1 inhibitors can lead to the activation of compensatory signaling pathways, most notably the PI3K/Akt pathway, through the relief of a negative feedback loop.[1][2][3] This can promote cell survival and resistance to this compound. We recommend verifying target engagement by Western blot (see Q3) and considering combination therapies to overcome resistance.
Q3: How can I confirm that this compound is inhibiting mTORC1 in my cells?
A3: The most direct method to confirm target engagement is to perform a Western blot analysis of key downstream targets of mTORC1. You should observe a significant decrease in the phosphorylation of S6 kinase (at Thr389) and 4E-BP1 (at Thr37/46). It is crucial to also probe for the total protein levels of S6K and 4E-BP1 to ensure that the observed changes are due to decreased phosphorylation and not a decrease in total protein.[4]
Q4: After treating my cells with this compound, I observed an increase in Akt phosphorylation. Is this an off-target effect?
A4: This is unlikely to be an off-target effect and is a well-documented consequence of mTORC1 inhibition.[1][5] mTORC1/S6K1 activation normally triggers a negative feedback loop that dampens PI3K/Akt signaling.[1][3] By inhibiting mTORC1 with this compound, this feedback inhibition is removed, leading to a compensatory upregulation of Akt signaling, which can be observed as increased phosphorylation at Ser473.[2][5]
Troubleshooting Guides
Problem 1: Weak or No Signal for Phosphorylated Proteins in Western Blot
Possible Causes and Solutions:
| Possible Cause | Solution | Reference |
| Sample Degradation | Ensure that cell lysates are prepared quickly on ice with pre-chilled buffers. Always include phosphatase and protease inhibitors in your lysis buffer. | |
| Low Abundance of Target | Increase the amount of protein loaded onto the gel. For very low abundance phosphoproteins, consider immunoprecipitation to enrich for your target protein before running the Western blot. | [6] |
| Inappropriate Blocking Buffer | Avoid using milk as a blocking agent, as casein is a phosphoprotein and can lead to high background. Use 3-5% Bovine Serum Albumin (BSA) in TBST instead. | [7] |
| Suboptimal Antibody Dilution | Perform an antibody titration experiment to determine the optimal concentration for your primary antibody. | |
| Incorrect Buffer Composition | Do not use Phosphate-Buffered Saline (PBS) for your wash buffers or antibody dilutions, as the phosphate ions can interfere with the binding of phospho-specific antibodies. Use Tris-Buffered Saline with Tween-20 (TBST) instead. | [4][6] |
Problem 2: Inconsistent Results in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Solution | Reference |
| Suboptimal Cell Seeding Density | Perform a cell titration experiment to determine the optimal seeding density for your specific cell line and the duration of the assay. Cells should be in the exponential growth phase. | [8] |
| Assay Type Mismatch | Metabolic assays (e.g., MTT, MTS) measure metabolic activity, which may not always correlate directly with cell number or cytotoxicity. Consider using a direct cell counting method or an assay that measures membrane integrity (e.g., LDH release) to confirm results. | |
| Drug Stability/Solubility Issues | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is not affecting cell viability. | |
| Time-Dependent Effects | The effects of this compound can be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal treatment duration. | [8] |
Experimental Protocols
Protocol 1: Western Blot Analysis of mTORC1 Signaling
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound at the desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-12% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, anti-phospho-Akt (Ser473), anti-Akt) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence detection system.
-
Protocol 2: Cell Viability (MTS Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (e.g., DMSO) wells.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light, until a color change is apparent.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Visualizations
Caption: this compound inhibits mTORC1, blocking protein synthesis and cell growth.
Caption: Key steps for Western blot analysis of mTORC1 signaling targets.
Caption: Decision tree for troubleshooting unexpected cell viability results.
References
- 1. mTOR and cancer: many loops in one pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of feedback loops mediated by PI3K/mTOR induces multiple over-activation of compensatory pathways: an unintended consequence leading to drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
how to control for confounding variables with MK-6913
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the selective Estrogen Receptor β (ERβ) agonist, MK-6913.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for Estrogen Receptor β (ERβ), a nuclear transcription factor.[1] Its primary mechanism of action involves binding to ERβ, which then typically forms a dimer that translocates to the nucleus.[2] In the nucleus, the this compound/ERβ complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This can lead to the activation or repression of a wide array of genes, influencing various physiological processes.[2]
Q2: What is the difference between Estrogen Receptor α (ERα) and Estrogen Receptor β (ERβ) signaling?
A2: ERα and ERβ are two distinct estrogen receptors with different, and sometimes opposing, biological functions.[1] While both receptors can bind to estrogens, their tissue distribution and target gene regulation can differ significantly. For instance, in some tissues, ERα activation is associated with cell proliferation, whereas ERβ activation can have anti-proliferative or pro-apoptotic effects.[5][6] this compound is designed to selectively activate ERβ, allowing for the specific investigation of ERβ-mediated pathways.
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
A3: A lack of cellular response to this compound can stem from several factors:
-
Low or absent ERβ expression: Verify that your cell line expresses ERβ at a sufficient level. This can be checked via Western blot, qPCR, or by consulting literature for your specific cell line.
-
Cell passage number: High passage numbers can lead to changes in cell characteristics, including receptor expression. It is advisable to use cells within a narrow and recorded passage number range.
-
Suboptimal compound concentration: Ensure you are using a concentration of this compound that is appropriate for your specific assay and cell line. A dose-response experiment is recommended to determine the optimal concentration.
-
Issues with compound integrity: Ensure the compound has been stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
Q4: How can I control for confounding variables in my in vitro experiments with this compound?
A4: Controlling for confounding variables is crucial for obtaining reliable and reproducible data. Key considerations include:
-
Solvent effects: this compound is typically dissolved in a solvent like DMSO or ethanol. Always include a vehicle control group that is treated with the same concentration of the solvent used to deliver this compound.[7]
-
Cell seeding density: The density of cells can influence their responsiveness. Ensure consistent cell seeding across all wells and experiments.[7][8]
-
Culture medium components: Phenol red, a common pH indicator in cell culture media, has weak estrogenic activity. For experiments with estrogenic compounds like this compound, it is highly recommended to use phenol red-free media. Additionally, the serum used should be charcoal-stripped to remove endogenous steroids.
-
Incubation time: The duration of exposure to this compound can significantly impact the outcome. Optimize and standardize the incubation time for your specific assay.
Troubleshooting Guides
Guide 1: High Variability Between Replicates in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding by gentle pipetting. Use a calibrated pipette and perform cell counts accurately. |
| Edge Effects on Plate | The outer wells of a microplate are prone to evaporation and temperature fluctuations. Avoid using these wells for experimental conditions; instead, fill them with sterile media or PBS to create a humidity barrier.[7] |
| Pipetting Errors | Calibrate pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid to avoid introducing air bubbles. Mix all reagents thoroughly before use.[8] |
| Cell Health | Do not allow cells to become over-confluent before seeding. Regularly check for signs of contamination, such as changes in media color or turbidity.[8] |
Guide 2: Unexpected or Off-Target Effects
| Potential Cause | Recommended Solution |
| Non-Specific Binding | At very high concentrations, the selectivity of this compound for ERβ over ERα may decrease.[9] Perform a dose-response curve to identify the optimal concentration range that maintains selectivity. |
| Ligand-Independent Receptor Activation | Growth factors in the serum can sometimes activate ERs independently of a ligand.[3][10] Ensure the use of charcoal-stripped serum to minimize this effect. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Keep the final solvent concentration consistent across all wells and as low as possible, typically below 0.5%. |
| Contamination | Mycoplasma or other microbial contamination can alter cellular responses. Regularly test cell cultures for contamination. |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
ERβ-expressing cell line (e.g., ES2, BG-1)[6]
-
Complete growth medium (phenol red-free, supplemented with 10% charcoal-stripped FBS)
-
This compound
-
DMSO (vehicle)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells per well in 100 µL of complete growth medium.[6] Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be consistent across all treatments and the vehicle control. Remove the old medium from the wells and add 100 µL of the prepared treatments.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[6]
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: ERβ-Driven Luciferase Reporter Assay
This protocol measures the activation of ERβ by this compound in a reporter cell line.
Materials:
-
HEK293T cells (or other suitable host cells)
-
Expression plasmid for human ERβ (e.g., c-Flag pcDNA3/ERβ)[5]
-
Estrogen Response Element (ERE)-driven luciferase reporter plasmid (e.g., ERE-Luc)[5]
-
Internal control plasmid for transfection efficiency (e.g., pRL-TK)[5]
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Phenol red-free DMEM with 10% charcoal-stripped FBS
-
This compound
-
Dual-Luciferase Assay System
Procedure:
-
Cell Seeding: Seed 7.5 x 10⁴ HEK293T cells per well in a 24-well plate.[5]
-
Transfection: After 24 hours, co-transfect the cells with the ERβ expression plasmid, the ERE-Luc reporter plasmid, and the internal control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 12-18 hours of transfection, replace the medium with fresh phenol red-free medium containing varying concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Assay: Wash the cells with PBS and lyse them. Measure the firefly and Renilla luciferase activities using a Dual-Luciferase Assay System and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle-treated control.
Quantitative Data Summary
The following tables summarize representative data from in vitro studies on ERβ agonists.
Table 1: Effect of ERβ Agonist OSU-ERb-12 on Ovarian Cancer Cell Viability [11]
| Cell Line | IC₅₀ (µM) |
| SKOV3 | 15.36 |
| OVCAR3 | 11.21 |
| A2780 | 7.28 |
| OVCAR8 | 9.87 |
| Primary Organoid | 12.89 |
Table 2: Luciferase Activity in HEK293T Cells Transfected with ERα or ERβ and Treated with ERβ Agonist OSU-ERb-12 [5]
| Treatment Concentration | Fold Increase in Luciferase Activity (ERα) | Fold Increase in Luciferase Activity (ERβ) |
| Vehicle | 1.0 | 1.0 |
| 30 nM OSU-ERb-12 | ~4 | ~40 |
Visualizations
Caption: Classical signaling pathway of the ERβ agonist this compound.
References
- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 3. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of MK-6913 in Tissue Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the quantification of MK-6913 in tissue samples. The following information is based on established principles of bioanalytical method development and validation.
Frequently Asked Questions (FAQs)
Q1: What are the critical first steps in developing a quantification method for this compound in tissue?
A1: The initial and most critical steps involve a thorough understanding of the physicochemical properties of this compound, including its solubility, stability, and molecular weight.[1] This knowledge will inform the selection of an appropriate extraction procedure, solvent, and internal standard (IS).[1][2] Early planning should also include defining the required lower limit of quantification (LLOQ) to ensure the assay is sensitive enough for the intended pharmacokinetic or toxicokinetic studies.[3]
Q2: How do I choose an appropriate internal standard (IS) for this compound?
A2: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C or ¹⁵N labeled).[4][5][6][7] SIL ISs have nearly identical chemical and physical properties to the analyte, which helps to correct for variability in sample preparation, matrix effects, and instrument response.[5][6][7] If a SIL IS is not available, a structural analog with similar chromatographic and mass spectrometric behavior can be used, but requires more rigorous validation to ensure it adequately tracks the analyte.[4][6]
Q3: What are the most common sample preparation techniques for tissue samples?
A3: Common techniques for preparing tissue samples for LC-MS/MS analysis include:
-
Homogenization: This is the first step to disrupt the tissue structure and create a uniform suspension (homogenate).[8][9] This can be achieved using mechanical methods like bead beating, rotor-stator homogenizers, or sonication.[9]
-
Protein Precipitation (PPT): A simple and common method where a solvent like acetonitrile or methanol is added to the tissue homogenate to precipitate proteins.[10]
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its differential solubility in two immiscible liquids.[11]
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte from the sample matrix.[11][12]
The choice of method depends on the analyte's properties, the complexity of the tissue matrix, and the desired level of sample cleanup.[9][11]
Q4: What are "matrix effects" and how can I minimize them?
A4: Matrix effects are the alteration of ionization efficiency of the analyte by co-eluting endogenous components from the biological matrix.[2][3] This can lead to ion suppression or enhancement, affecting the accuracy and precision of the quantification.[2] To minimize matrix effects, you can:
-
Implement a more efficient sample cleanup method (e.g., SPE instead of PPT).
-
Optimize chromatographic separation to separate the analyte from interfering matrix components.[1]
-
Use a stable isotope-labeled internal standard, which can help compensate for matrix effects.[6][7]
-
Evaluate matrix effects during method validation by analyzing blank matrix from multiple sources.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Signal | Inefficient extraction of this compound from the tissue homogenate. | Optimize the extraction solvent and pH based on the physicochemical properties of this compound.[1][2] Consider a more rigorous homogenization technique to ensure complete tissue disruption.[9] |
| Instability of this compound during sample preparation or storage. | Investigate the stability of this compound under different conditions (e.g., temperature, pH, light exposure).[13] Ensure samples are processed promptly or stored at appropriate temperatures. | |
| Ion suppression due to matrix effects. | Improve sample cleanup using techniques like SPE.[11] Adjust the chromatography to better separate this compound from matrix interferences.[1] | |
| High Variability in Results (Poor Precision) | Inconsistent sample homogenization. | Standardize the homogenization procedure (e.g., duration, speed, bead type). Ensure the tissue sample is fully homogenized before proceeding. |
| Inconsistent addition of the internal standard. | Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls.[3] | |
| Variable matrix effects between samples. | Use a stable isotope-labeled internal standard to compensate for sample-to-sample variations in matrix effects.[6][7] | |
| Poor Accuracy (Bias) | Incorrect calibration curve. | Prepare calibration standards in the same biological matrix as the study samples.[14] Ensure the calibration range covers the expected concentrations in the samples.[14] |
| Interference from metabolites or other endogenous compounds. | Assess the selectivity of the method by analyzing blank matrix and samples containing potential metabolites.[14] Optimize the chromatographic separation or use a more specific mass transition. | |
| Instability of stock or working solutions. | Regularly check the stability of stock and working solutions. Store them under appropriate conditions and for a validated period. | |
| Carryover in Blank Samples | Insufficient cleaning of the autosampler and LC system. | Optimize the autosampler wash procedure with a strong solvent. Inject blank samples after high-concentration samples to assess carryover. |
| Adsorption of this compound to plasticware or the analytical column. | Use low-binding tubes and vials. Evaluate different column chemistries to minimize analyte adsorption. |
Experimental Protocols
Representative Protocol for Quantification of this compound in Rat Liver Tissue by LC-MS/MS
Note: This is a template protocol and must be optimized and fully validated for your specific application.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (SIL-IS)
-
Rat liver tissue (blank)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS)
2. Preparation of Stock and Working Solutions
-
Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent (e.g., DMSO or MeOH).
-
Prepare a 1 mg/mL stock solution of SIL-IS.
-
Prepare working solutions of this compound and SIL-IS by serial dilution in 50:50 ACN:water.
3. Preparation of Calibration Standards and Quality Controls (QCs)
-
Prepare blank rat liver homogenate by homogenizing liver tissue in PBS (e.g., 1:4 w/v).
-
Spike the blank homogenate with the this compound working solutions to prepare calibration standards at a minimum of 6-8 concentration levels.
-
Prepare QCs at a minimum of three concentration levels (low, medium, and high).
4. Sample Preparation (Protein Precipitation)
-
Weigh approximately 100 mg of tissue and add it to a 2 mL homogenization tube containing ceramic beads.
-
Add 400 µL of cold PBS.
-
Homogenize the tissue using a bead beater homogenizer until a uniform suspension is achieved.
-
Aliquot 50 µL of the tissue homogenate into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the SIL-IS working solution and vortex briefly.
-
Add 200 µL of cold ACN to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve good separation of this compound and SIL-IS from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode, to be optimized for this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and SIL-IS need to be determined by infusion.
6. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the SIL-IS.
-
Calculate the peak area ratio (this compound/SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use a linear regression with appropriate weighting to fit the calibration curve.
-
Determine the concentration of this compound in the QC and unknown samples from the calibration curve.
Quantitative Data Summary
The following tables represent typical acceptance criteria for a validated bioanalytical method according to regulatory guidelines.[14]
Table 1: Representative Acceptance Criteria for Accuracy and Precision
| Sample Type | Concentration | Accuracy (% Bias) | Precision (%CV) |
| Calibration Standards | LLOQ | ± 20% | ≤ 20% |
| Other than LLOQ | ± 15% | ≤ 15% | |
| Quality Controls | LLOQ | ± 20% | ≤ 20% |
| Low, Medium, High | ± 15% | ≤ 15% |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Table 2: Representative Stability Assessment
| Stability Test | Storage Condition | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles at -20°C or -80°C | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Room temperature for a defined period | Mean concentration within ±15% of nominal |
| Long-Term Stability | -20°C or -80°C for the duration of the study | Mean concentration within ±15% of nominal |
| Stock Solution Stability | Refrigerated or room temperature | Mean response within ±10% of initial |
Visualizations
References
- 1. chromachemie.co.in [chromachemie.co.in]
- 2. fda.gov [fda.gov]
- 3. Animal Pharmacokinetic/Pharmacodynamic Studies (APPS) Reporting Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. scispace.com [scispace.com]
- 7. foodriskmanagement.com [foodriskmanagement.com]
- 8. research-portal.uu.nl [research-portal.uu.nl]
- 9. Sample preparation of bone tissue for MALDI-MSI for forensic and (pre)clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. gcms.cz [gcms.cz]
- 12. Validated LC-MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioanalysis of drug in tissue: current status and challenges. | Semantic Scholar [semanticscholar.org]
- 14. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Efficacy Analysis of MK-6913 and Other Estrogen Receptor β (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the selective estrogen receptor β (ERβ) agonist MK-6913 against other notable ERβ agonists. Due to the discontinuation of this compound's clinical development, publicly available quantitative data on its binding affinity and functional potency is limited. However, based on available information, this guide aims to provide an objective comparison to aid in research and drug development efforts.
Executive Summary
Estrogen Receptor β (ERβ) has emerged as a promising therapeutic target for a range of conditions, including inflammatory diseases and cancer. This has led to the development of several selective ERβ agonists. This compound was developed as a potent and selective ERβ agonist, but its clinical advancement for treating vasomotor symptoms was halted due to a lack of efficacy in a Phase II trial. This guide contextualizes the preclinical and clinical findings for this compound alongside other key ERβ agonists such as ERB-041, WAY-202196, Diarylpropionitrile (DPN), and LY500307, for which more extensive data is available.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for various ERβ agonists. It is important to note the absence of specific binding affinity (Ki or IC50) and functional potency (EC50) values for this compound in the public domain, where it is consistently described qualitatively as a "potent and selective" ERβ agonist.
| Compound | Target | Binding Affinity (IC50/Ki, nM) | Functional Potency (EC50, nM) | Selectivity for ERβ over ERα | Key Therapeutic Areas Investigated |
| This compound | ERβ | Data not publicly available | Data not publicly available | Described as "selective" | Vasomotor Symptoms (discontinued) |
| ERB-041 | ERβ | ~3-5 | ~1 (in vitro, cell-based assay) | >200-fold | Rheumatoid Arthritis, Inflammatory Bowel Disease |
| WAY-202196 | ERβ | Data not publicly available | Data not publicly available | Described as "selective" | Sepsis, Systemic Infection |
| Diarylpropionitrile (DPN) | ERβ | ~15 (IC50) | ~0.85 | ~70-fold | Neuroprotection, Anxiety, Depression (preclinical) |
| LY500307 | ERβ | Data not publicly available | ~1.69 (on TT suppression) | ~32-fold (functional potency) | Schizophrenia, Glioblastoma, Breast Cancer |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below to ensure reproducibility and critical evaluation of the presented data.
Radioligand Binding Assay (for determining IC50)
This assay is used to determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the target receptor.
-
Preparation of ERβ: Recombinant human ERβ protein is purified and diluted in a binding buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).
-
Radioligand: A radiolabeled ERβ ligand, such as [3H]-Estradiol, is used at a concentration below its Kd for ERβ.
-
Competition Assay: A constant concentration of ERβ and radioligand is incubated with increasing concentrations of the unlabeled test compound (e.g., this compound or other ERβ agonists).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 4°C) for a defined period (e.g., 18-24 hours) to reach equilibrium.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using methods like filtration through glass fiber filters or size-exclusion chromatography.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value is determined using non-linear regression analysis.
Cell-Based Functional Assay (for determining EC50)
This assay measures the concentration of an agonist that produces 50% of the maximal response in a cellular context.
-
Cell Culture: A cell line expressing ERβ (e.g., HEK293T cells transfected with an ERβ expression vector) is cultured in appropriate media.
-
Reporter Gene Construct: The cells are co-transfected with a reporter gene construct containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).
-
Treatment: The transfected cells are treated with increasing concentrations of the ERβ agonist.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
Lysis and Reporter Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is plotted against the log concentration of the agonist. The EC50 value is calculated using a sigmoidal dose-response curve fit.
MTT Cell Viability Assay
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells.
Annexin V Apoptosis Assay
This assay is used to detect one of the earliest events in apoptosis, the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Cells are treated with the test compound to induce apoptosis.
-
Cell Harvesting: Adherent cells are detached using a gentle method (e.g., trypsin-EDTA), and both adherent and floating cells are collected.
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and a viability dye such as propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation:
-
Annexin V-negative and PI-negative: Live cells.
-
Annexin V-positive and PI-negative: Early apoptotic cells.
-
Annexin V-positive and PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative and PI-positive: Necrotic cells.
-
Signaling Pathways
ERβ agonists exert their effects through the modulation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate key pathways involved in the anti-inflammatory and pro-apoptotic effects of ERβ activation.
Caption: ERβ-mediated anti-inflammatory signaling pathway.
Caption: ERβ-induced apoptosis pathway in cancer cells.
Conclusion
While this compound was initially identified as a potent and selective ERβ agonist, its clinical development was terminated due to a lack of efficacy for its intended indication. In contrast, other ERβ agonists have demonstrated significant preclinical efficacy in models of inflammation and cancer, with some progressing to clinical trials for different indications. The provided data and protocols offer a framework for comparing the performance of these compounds. The signaling pathway diagrams illustrate the key mechanisms through which ERβ agonists are thought to exert their therapeutic effects. Further research and the public availability of more comprehensive data for compounds like this compound would be invaluable for a more complete comparative analysis and for advancing the field of ERβ-targeted therapeutics.
A Comparative Guide to ERβ-Selective Agonists: Evaluating Alternatives to MK-6913
For researchers, scientists, and drug development professionals, the selective activation of Estrogen Receptor β (ERβ) over Estrogen Receptor α (ERα) is a critical objective in the development of targeted therapies for a range of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. While MK-6913 has been noted as a potent and selective ERβ agonist, publicly available quantitative data on its receptor selectivity is limited. This guide provides a comparative analysis of well-characterized, alternative ERβ-selective agonists, presenting key experimental data to inform research and development decisions.
This comparison focuses on three widely studied ERβ-selective agonists: ERB-041 , Diarylpropionitrile (DPN) , and the phytoestrogen Genistein . The following sections detail their binding affinities and functional potencies for both ERα and ERβ, provide comprehensive experimental protocols for assessing receptor selectivity, and illustrate the relevant biological pathways and experimental workflows.
Comparative Analysis of ERβ-Selective Agonists
The selectivity of a compound for ERβ over ERα is determined by comparing its binding affinity (typically measured as Ki or IC50 values) and its functional potency (EC50) for each receptor subtype. A higher selectivity ratio (ERα Ki / ERβ Ki or ERα EC50 / ERβ EC50) indicates a greater preference for ERβ.
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (Fold, ERα/ERβ) |
| ERB-041 | ERα | ~750 - 1216 | - | ~200-fold (Binding) |
| ERβ | ~3.7 - 5 | 20 | ||
| Diarylpropionitrile (DPN) | ERα | ~32.4 | - | ~70-fold (Binding) |
| ERβ | ~0.27 - 1.7 | - | ||
| Genistein | ERα | ~2.6 - 126 | - | ~20 - 30-fold (Binding) |
| ERβ | ~0.3 - 12.8 | - |
Note: The ranges in reported values can be attributed to variations in experimental conditions, such as the species of the receptor (human, rat, mouse) and the specific assay used.
Experimental Protocols
Accurate determination of receptor selectivity relies on standardized and well-documented experimental protocols. The following are detailed methodologies for key assays used to generate the data presented above.
Radioligand Binding Assay (for Ki and IC50 Determination)
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the estrogen receptor.
a. Materials:
-
Human recombinant ERα and ERβ protein
-
[3H]-Estradiol (Radioligand)
-
Test compounds (this compound, ERB-041, DPN, Genistein)
-
Binding buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Scintillation fluid
-
Glass fiber filters
-
Scintillation counter
b. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, incubate a fixed concentration of the respective estrogen receptor subtype with a fixed concentration of [3H]-Estradiol in the presence of varying concentrations of the test compound.
-
Include control wells for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled estradiol).
-
Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).
-
Following incubation, rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Reporter Gene Assay (for EC50 Determination)
This cell-based functional assay measures the ability of a compound to activate transcription through the estrogen receptor.
a. Materials:
-
A suitable mammalian cell line that does not endogenously express ERα or ERβ (e.g., HEK293 or HeLa cells).
-
Expression plasmids for human ERα and ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Cell culture medium and reagents.
-
Transfection reagent.
-
Test compounds.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
b. Procedure:
-
Seed the cells in a multi-well plate and allow them to attach.
-
Co-transfect the cells with the appropriate estrogen receptor expression plasmid (ERα or ERβ) and the ERE-reporter plasmid.
-
After an appropriate incubation period for gene expression (e.g., 24 hours), replace the medium with a medium containing serial dilutions of the test compound.
-
Include control wells with vehicle (e.g., DMSO) and a known agonist (e.g., 17β-estradiol).
-
Incubate the cells for a further period (e.g., 18-24 hours) to allow for reporter gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme according to the manufacturer's instructions.
-
Normalize the reporter activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency.
-
Plot the normalized reporter activity against the log concentration of the test compound.
-
Determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved in validating ERβ selectivity, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for determining ERβ selectivity.
Caption: Simplified ERβ signaling pathway upon agonist binding.
A Comparative Analysis of the ERβ Agonists MK-6913 and Diarylpropionitrile (DPN)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two selective estrogen receptor beta (ERβ) agonists: MK-6913 and Diarylpropionitrile (DPN). While both compounds have been investigated for their potential therapeutic applications, the extent of publicly available data differs significantly, impacting a direct head-to-head comparison. This document summarizes the existing experimental data, outlines key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
Estrogen receptors (ERs) exist in two primary subtypes, ERα and ERβ, which mediate the physiological effects of estrogens. While ERα is predominantly associated with proliferative effects in tissues like the breast and uterus, ERβ has been shown to have anti-proliferative and pro-apoptotic effects in several cancer models, as well as roles in the central nervous and cardiovascular systems.[1][2] This has led to the development of selective ERβ agonists as potential therapeutic agents with improved safety profiles compared to non-selective estrogens.
This compound, a tetrahydrofluorene derivative, was developed as a potent and selective ERβ agonist.[3] Its clinical development for the treatment of hot flashes in postmenopausal women was discontinued after a Phase II trial failed to meet its primary efficacy endpoints.[4] Consequently, detailed preclinical pharmacological data for this compound is not extensively available in the public domain.
In contrast, Diarylpropionitrile (DPN) is a well-characterized and widely used non-steroidal ERβ agonist.[5] It exhibits significant selectivity for ERβ over ERα and has been instrumental in elucidating the physiological roles of ERβ.[6][7] DPN is a racemic mixture, and its enantiomers, R-DPN and S-DPN, have been shown to possess distinct biological activities.[5][6][8]
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for this compound and DPN, highlighting the disparity in the depth of characterization.
Table 1: Comparative Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Ki, nM) | Relative Binding Affinity (RBA)a | Selectivity (ERβ/ERα) |
| This compound | ERβ | Data not available | Data not available | Data not available |
| ERα | Data not available | Data not available | ||
| Diarylpropionitrile (DPN) | ERβ | 0.27 ± 0.05 (S-DPN)[5][6] | 18[6][7] | ~70-80 fold[6][7] |
| ERα | 22.5 ± 2.1 (S-DPN)[6] | <1[6] | ||
| 1.82 ± 0.21 (R-DPN)[5][6] | ||||
| 40.5 ± 4.5 (R-DPN)[6] |
aRelative Binding Affinity (RBA) is expressed relative to estradiol (RBA = 100).
Table 2: Comparative Functional Potency
| Compound | Assay Type | Target | Functional Potency (EC50, nM) | Relative Potency |
| This compound | Data not available | ERβ | Data not available | Data not available |
| ERα | Data not available | |||
| Diarylpropionitrile (DPN) | Transcriptional Activation | ERβ | 0.85[5] | 170-fold more potent for ERβ[6][7] |
| ERα | 66[5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of key experimental protocols used to characterize DPN. Similar assays would have been employed in the development of this compound.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound to its target receptor.
-
Receptor Preparation: Full-length human ERα and ERβ are synthesized in vitro using a coupled transcription/translation system (e.g., rabbit reticulocyte lysate).[5][6]
-
Incubation: A constant concentration of a radiolabeled ligand (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (e.g., DPN).
-
Separation: Bound and free radioligand are separated using a method such as gel filtration or filter binding.
-
Detection: The amount of bound radioligand is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.[5]
Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to activate a receptor and induce gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., human embryonic kidney 293T cells or breast cancer cell lines like MCF-7) is cultured. Cells are transiently transfected with two plasmids: one expressing the estrogen receptor of interest (ERα or ERβ) and a reporter plasmid containing a luciferase gene under the control of an estrogen response element (ERE).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The dose-response curve is plotted, and the concentration of the compound that produces 50% of the maximal response (EC50) is calculated.
Mandatory Visualization
Signaling Pathway of ERβ Agonists
The following diagram illustrates the classical genomic signaling pathway activated by an ERβ agonist like DPN.
Caption: Classical genomic signaling pathway of an ERβ agonist.
Experimental Workflow for ERβ Agonist Characterization
This diagram outlines a typical workflow for the preclinical characterization of a selective ERβ agonist.
Caption: Preclinical workflow for ERβ agonist evaluation.
Conclusion
Diarylpropionitrile (DPN) is a well-established and thoroughly characterized selective ERβ agonist, with a significant body of literature supporting its use as a research tool. In contrast, while this compound was developed as a potent and selective ERβ agonist, the discontinuation of its clinical development has resulted in a scarcity of publicly available preclinical data. This data gap prevents a comprehensive and direct quantitative comparison between the two compounds.
For researchers in the field of estrogen receptor biology and drug development, DPN remains a valuable tool for investigating the roles of ERβ. The detailed experimental protocols available for DPN provide a solid foundation for designing and interpreting studies aimed at understanding ERβ signaling and its therapeutic potential. While the story of this compound serves as a reminder of the challenges in drug development, the continued exploration of selective ERβ agonists holds promise for the development of novel therapies with improved efficacy and safety profiles.
References
- 1. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | ERα and ERβ Homodimers in the Same Cellular Context Regulate Distinct Transcriptomes and Functions [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen Receptor-β Agonist Diarylpropionitrile: Biological Activities of R- and S-Enantiomers on Behavior and Hormonal Response to Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Diarylpropionitrile (DPN) Enantiomers: Synthesis and Evaluation of Estrogen Receptor Beta-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Development of MK-6913 for Vasomotor Symptoms Halted Due to Insufficient Efficacy
The development of MK-6913, a selective estrogen receptor β (ERβ) agonist, for the treatment of vasomotor symptoms (hot flashes) in postmenopausal women was discontinued during Phase II clinical trials. The decision, announced by Merck and its partner Karo Bio, was based on an interim analysis that revealed the compound failed to meet pre-defined efficacy criteria. [1][2] This guide provides a comparative overview of this compound and alternative therapeutic agents for hot flashes, detailing their mechanisms of action, clinical trial data, and experimental protocols.
This compound: A Selective Estrogen Receptor β Agonist
This compound was investigated as a non-hormonal treatment for hot flashes. As a selective ERβ agonist, the therapeutic strategy was to target ERβ, which is believed to play a role in thermoregulation, without activating ERα, which is associated with proliferative effects in tissues such as the breast and uterus.[3][4][5] The aim was to provide the benefits of estrogen in alleviating hot flashes while minimizing the risks associated with traditional hormone replacement therapy.
The pivotal Phase II study (NCT01015677) was a randomized, placebo-controlled trial designed to assess the safety, tolerability, and efficacy of this compound.[6] The primary hypothesis was that at least one dose of this compound would lead to a significantly greater reduction in the number of moderate to very severe hot flashes compared to placebo after four weeks of treatment.[6] However, the interim analysis of the first stage of this study did not show the expected level of efficacy, leading to the termination of its development for this indication.[1][2] Specific quantitative efficacy and safety data from this terminated trial have not been made widely available in the public domain.
Alternative Therapeutic Approaches for Vasomotor Symptoms
Several alternative non-hormonal and hormonal treatments for hot flashes are available or in development, each with a distinct mechanism of action. These include neurokinin receptor antagonists, selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and gabapentinoids.
Neurokinin Receptor Antagonists: Fezolinetant and Elinzanetant
A newer class of drugs, neurokinin receptor antagonists, targets the kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, which play a crucial role in thermoregulation.[7][8][9]
-
Fezolinetant: A selective neurokinin-3 (NK3) receptor antagonist. By blocking the NK3 receptor, fezolinetant modulates the activity of KNDy neurons, thereby reducing the frequency and severity of hot flashes.[7][10][11]
-
Elinzanetant: A dual neurokinin-1 and -3 (NK-1 and NK-3) receptor antagonist. This dual antagonism is hypothesized to provide a broader modulation of the thermoregulatory pathway.[8][9][12]
SSRIs and SNRIs: Paroxetine and Desvenlafaxine
These medications are thought to alleviate hot flashes by modulating serotonergic and noradrenergic pathways that influence the thermoregulatory center in the hypothalamus.[13][14]
-
Paroxetine: A low-dose formulation of the SSRI paroxetine (7.5 mg) is approved for the treatment of moderate to severe vasomotor symptoms.[4][15]
-
Desvenlafaxine: An SNRI that has been shown to be effective in reducing the frequency and severity of hot flashes.[1][7][16]
Gabapentinoids: Gabapentin
The exact mechanism of gabapentin in treating hot flashes is not fully understood, but it is believed to act on the hypothalamus to stabilize thermoregulation.[5][17] It is often used as an off-label treatment.
Comparative Efficacy and Safety Data
The following table summarizes the clinical trial data for the discussed alternatives to this compound.
| Drug Class | Drug | Dosage(s) | Study Duration | Reduction in Moderate to Severe Hot Flash Frequency | Key Adverse Events |
| Neurokinin Receptor Antagonist | Fezolinetant | 45 mg once daily | 12 weeks | Significantly greater reduction compared to placebo (pooled mean difference of -2.62)[13] | COVID-19, headache, fatigue[18] |
| Neurokinin Receptor Antagonist | Elinzanetant | 120 mg once daily | 12 weeks | ~73% reduction from baseline[3][9] | Headache, fatigue[17] |
| SSRI | Paroxetine | 7.5 mg once daily | 12 & 24 weeks | Significant reduction vs. placebo (mean weekly reduction of -7.97 episodes)[4][15] | Nausea, dizziness, headache[15] |
| SNRI | Desvenlafaxine | 100 mg & 150 mg once daily | 12 weeks | 60-66% reduction from baseline vs. 47% for placebo[1] | Nausea, dry mouth, fatigue, dizziness[10] |
| Gabapentinoid | Gabapentin | 900-2400 mg/day (in divided doses) | 4-12 weeks | Significant reduction in frequency and severity vs. placebo[19][20] | Dizziness, somnolence[19] |
Experimental Protocols and Study Design
Clinical trials for vasomotor symptoms typically follow a randomized, double-blind, placebo-controlled design. Key elements of these protocols include:
-
Participant Population: Postmenopausal women, typically aged 40-65, experiencing a minimum number of moderate to severe hot flashes per day or week (e.g., ≥7 per day or ≥50 per week).[21]
-
Data Collection: Participants usually maintain a daily electronic or paper diary to record the frequency and severity of their hot flashes.[21]
-
Primary Endpoints: The primary efficacy endpoints are typically the mean change from baseline in the frequency and severity of moderate to severe hot flashes at specific time points (e.g., week 4 and week 12).[4][20]
-
Secondary Endpoints: These may include assessments of sleep disturbance, quality of life (using scales like the Menopause-Specific Quality of Life Questionnaire - MENQOL), and patient-reported outcomes.[13][20]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[18]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Neurokinin Receptor Antagonists
Caption: Signaling pathway of neurokinin receptor antagonists in alleviating hot flashes.
Typical Clinical Trial Workflow for Vasomotor Symptom Drugs
Caption: Generalized workflow of a phase III clinical trial for a hot flash treatment.
Conclusion
The discontinuation of this compound development highlights the challenges in developing novel treatments for vasomotor symptoms. While the selective ERβ agonist approach did not prove successful in this instance, the pharmaceutical landscape for non-hormonal hot flash treatments has evolved significantly. The emergence of neurokinin receptor antagonists like fezolinetant and elinzanetant offers promising and effective alternatives for women seeking relief from menopausal symptoms, particularly for those with contraindications to or a preference against hormone-based therapies. The continued research and development in this area provide a broader range of therapeutic options to improve the quality of life for postmenopausal women.
References
- 1. Desvenlafaxine for the treatment of vasomotor symptoms associated with menopause: a double-blind, randomized, placebo-controlled trial of efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. womenshealthclinicalstudies.com [womenshealthclinicalstudies.com]
- 3. Menopause Drug Reduces Hot Flashes by More Than 70% in International Clinical Trial - Research - Medicine in Motion News [news.med.virginia.edu]
- 4. Low-dose paroxetine 7.5 mg for menopausal vasomotor symptoms: two randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gabapentin for hot flashes: Effects, risks, and dosage [medicalnewstoday.com]
- 6. A Study Following Women in Menopause Treated With a Non-hormonal Therapy for Hot Flashes and Night Sweats | Clinical Research Trial Listing [centerwatch.com]
- 7. Desvenlafaxine compared with placebo for treatment of menopausal vasomotor symptoms: a 12-week, multicenter, parallel-group, randomized, double-blind, placebo-controlled efficacy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Drug Reduces Hot Flashes by 73%, Trial Finds [newsroom.uvahealth.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. Efficacy and Safety of Fezolinetant for the Treatment of Menopause-Associated Vasomotor Symptoms: A Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy of Low-Dose Paroxetine for the Treatment of Hot Flushes in Surgical and Physiological Postmenopausal Women: Systematic Review and Meta-Analysis of Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 18. Efficacy and safety of fezolinetant for moderate-severe vasomotor symptoms associated with menopause in individuals unsuitable for hormone therapy: phase 3b randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and safety of gabapentin and pregabalin in patients with vasomotor symptoms: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Phase 3 randomized controlled study of gastroretentive gabapentin for the treatment of moderate-to-severe hot flashes in menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Methods for the Design of Vasomotor Symptom Trials: The MsFLASH Network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Estrogen Receptor β Activation: Phytoestrogens vs. the Discontinued MK-6913
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the activation of Estrogen Receptor β (ERβ) by phytoestrogens, with a note on the discontinued clinical candidate MK-6913. Due to the cessation of its development, public domain data on the specific ERβ binding and activation parameters for this compound is unavailable.[1][2] Therefore, a direct quantitative comparison is not feasible. This document will focus on the available experimental data for various phytoestrogens, detailing their ERβ activation profiles and the methodologies used for their characterization.
Mechanism of Estrogen Receptor β Activation
Both phytoestrogens and synthetic ligands like this compound are believed to exert their effects through the canonical estrogen receptor signaling pathway. Upon entering the cell, these compounds bind to ERβ located in the cytoplasm or nucleus. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus if it was in the cytoplasm. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or it can interact with other transcription factors.[3][4][5] This interaction modulates the transcription of genes involved in various physiological processes. The affinity of a ligand for ERβ and its ability to induce a transcriptionally active conformation determine its potency as an ERβ agonist.[3][6] Phytoestrogens are known to exhibit a binding preference for ERβ over ERα.[7][8]
Quantitative Comparison of ERβ Activators
While data for this compound is unavailable, the following tables summarize the binding affinities and functional activities of several common phytoestrogens for ERβ.
Table 1: Relative Binding Affinity (RBA) of Phytoestrogens for ERβ
Relative Binding Affinity (RBA) is determined through competitive binding assays, where the affinity of the test compound is compared to that of 17β-estradiol (E2), which is set to 100%.
| Phytoestrogen | RBA for ERβ (%) | ERβ/ERα Selectivity Ratio | Reference |
| Genistein | 6.8 | 324 | [7] |
| Daidzein | 0.23 | 35 | [7] |
| Equol | 2.1 | 14 | [7] |
| Coumestrol | 94.0 | 7.4 | [6] |
| Liquiritigenin | 0.021 | 21 | [7] |
Note: Higher RBA indicates stronger binding affinity. The selectivity ratio is calculated from the RBA for ERβ divided by the RBA for ERα.
Table 2: Functional Activity (EC50) of Phytoestrogens in ERβ-Mediated Gene Transcription
EC50 represents the concentration of a compound that induces a half-maximal response in a functional assay, such as a reporter gene assay.
| Phytoestrogen | EC50 for ERβ (nM) | Reference |
| Genistein | 30 | [9] |
| Daidzein | 350 | [9] |
| Equol | 400 | [9] |
| Coumestrol | 25 | [9] |
| Liquiritigenin | ~100 | [7] |
| 17β-Estradiol | 10 | [9] |
Note: A lower EC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of compounds with ERβ.
Competitive Radioligand Binding Assay
This assay is used to determine the relative binding affinity of a test compound for ERβ.
Objective: To measure the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to ERβ.
Materials:
-
Purified recombinant human ERβ
-
Radiolabeled ligand: [³H]17β-estradiol
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (phytoestrogens)
-
Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Scintillation fluid and vials
-
Scintillation counter
Workflow Diagram:
Procedure:
-
A constant concentration of purified ERβ and [³H]17β-estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound (or unlabeled 17β-estradiol for the standard curve) are added to the mixture.[10]
-
The reaction is incubated to allow binding to reach equilibrium.
-
The receptor-ligand complexes are separated from the unbound radioligand by adding a hydroxyapatite slurry, which binds the receptor complexes.
-
The slurry is washed to remove any remaining unbound radioligand.
-
Scintillation fluid is added to the washed hydroxyapatite pellet, and the amount of radioactivity is quantified using a scintillation counter.
-
The data is plotted as the percentage of bound radioligand versus the log concentration of the competitor.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Relative Binding Affinity (RBA) is calculated using the formula: (IC50 of 17β-estradiol / IC50 of test compound) x 100.[7]
Reporter Gene Assay
This assay measures the functional activation of ERβ by a test compound, resulting in the transcription of a reporter gene.
Objective: To quantify the dose-dependent activation of ERβ-mediated gene transcription by a test compound.
Materials:
-
A human cell line that does not endogenously express significant levels of estrogen receptors (e.g., HEK293 or U2OS cells).
-
An expression vector for human ERβ.
-
A reporter plasmid containing an Estrogen Response Element (ERE) linked to a reporter gene (e.g., luciferase).[11]
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compounds (phytoestrogens).
-
Lysis buffer and luciferase assay substrate.
-
Luminometer.
Workflow Diagram:
Procedure:
-
Cells are seeded in multi-well plates and co-transfected with the ERβ expression vector, the ERE-reporter plasmid, and the normalization control plasmid.[12]
-
After an incubation period to allow for the expression of the receptors and reporter, the cells are treated with various concentrations of the test compound.
-
The cells are incubated for a sufficient period (e.g., 18-24 hours) to allow for ERβ activation and subsequent expression of the luciferase reporter gene.
-
The cells are then lysed, and the luciferase substrate is added.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to the level of ERβ activation, is measured using a luminometer.
-
The luciferase signal is normalized to the control reporter signal to account for variations in transfection efficiency and cell number.
-
The normalized data is plotted against the log concentration of the test compound to generate a dose-response curve, from which the EC50 value is calculated.[13]
Conclusion
While the discontinuation of this compound's development limits a direct comparison, a wealth of data exists for the ERβ-activating properties of various phytoestrogens.[1] Compounds like genistein and coumestrol demonstrate significant binding affinity and functional potency at ERβ, often with a preference over ERα.[6][7][9] The provided experimental protocols for binding and reporter gene assays represent standard methodologies for characterizing and comparing the activity of novel compounds targeting ERβ. This guide serves as a valuable resource for researchers in the field of endocrinology and drug discovery, highlighting the ERβ-activating potential of phytoestrogens and outlining the experimental approaches for their evaluation.
References
- 1. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]
- 2. Karo Bio AB Announces That Merck & Co., Inc. Discontinues Development of this compound for Hot Flashes - BioSpace [biospace.com]
- 3. Phytochemicals Targeting Estrogen Receptors: Beneficial Rather Than Adverse Effects? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Mechanisms enforcing the estrogen receptor β selectivity of botanical estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytoestrogens: food or drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phytoestrogens modulate binding response of estrogen receptors alpha and beta to the estrogen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The potential health effects of dietary phytoestrogens - PMC [pmc.ncbi.nlm.nih.gov]
head-to-head comparison of MK-6913 and WAY-200070
A Comprehensive Guide for Researchers in Drug Development
In the landscape of selective estrogen receptor β (ERβ) agonists, both MK-6913 and WAY-200070 have emerged as significant research compounds. This guide provides a detailed head-to-head comparison of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their investigative endeavors. While extensive data is available for WAY-200070, quantitative metrics for this compound are less prevalent in publicly accessible literature.
I. Overview and Mechanism of Action
Both this compound and WAY-200070 are selective agonists of the Estrogen Receptor β (ERβ), a ligand-activated transcription factor that plays a crucial role in a variety of physiological processes. Upon ligand binding, the receptor undergoes a conformational change, allowing it to interact with co-regulator proteins and bind to estrogen response elements (EREs) on DNA, thereby modulating the transcription of target genes.
WAY-200070 is a synthetic, nonsteroidal ERβ agonist that has been investigated for its potential anxiolytic, antidepressant, and antidiabetic properties.[1] It exhibits a high degree of selectivity for ERβ over ERα.
This compound , a tetrahydrofluorene derivative, is also a potent and selective ERβ agonist.[2] It was investigated for the treatment of post-menopausal symptoms, specifically hot flashes; however, its development was discontinued due to a lack of efficacy in a Phase II clinical trial.[3]
II. Quantitative Data Presentation
Table 1: In Vitro Potency and Selectivity of WAY-200070
| Compound | Target | Assay Type | Value | Selectivity (ERα/ERβ) | Reference |
| WAY-200070 | ERβ | EC50 | 2 nM | 68-fold | [1][4] |
| ERα | EC50 | 155 nM | [1][4] | ||
| ERβ | IC50 | 2 nM | 93.5-fold | [5] | |
| ERα | IC50 | 187 nM | [5] | ||
| ERβ | IC50 | 2.3 nM | ~67-fold | [6] | |
| ERα | IC50 | 155 nM | [6] | ||
| ERβ | IC50 | 3 nM | 87-fold | [7] | |
| ERα | IC50 | 260 nM | [7] |
III. Experimental Protocols
In Vivo Assessment of Anxiolytic and Antidepressant-like Effects of WAY-200070
Animal Model: Male C57BL/6 mice were utilized for the behavioral studies.
Drug Administration: WAY-200070 was dissolved in a vehicle solution and administered subcutaneously (s.c.) at a dose of 30 mg/kg.
Behavioral Tests:
-
Tail Suspension Test (Antidepressant-like effect): This test is based on the principle that mice subjected to the short-term, inescapable stress of being suspended by their tail will develop an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect. Mice were suspended by their tails, and the duration of immobility was recorded.[8]
-
Four-Plate Test (Anxiolytic-like effect): This test assesses anxiety by measuring the suppression of exploratory behavior in a novel environment. The apparatus consists of four metal plates. Punished crossings from one plate to another (via a mild foot shock) are recorded. An increase in the number of punished crossings suggests an anxiolytic effect.[8]
-
Stress-Induced Hyperthermia (Anxiolytic-like effect): This test measures the change in body temperature in response to a mild stressor. Anxiolytic compounds can attenuate the stress-induced rise in body temperature.[8]
Neurochemical Analysis:
-
Following behavioral testing, brain tissue (specifically the striatum) was collected to measure dopamine and serotonin (5-HT) levels. This was done to investigate the neurochemical basis of the observed behavioral effects.[8]
IV. Visualizations
Signaling Pathway of ERβ Agonists
References
- 1. WAY-200070 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WAY-200070 | ERβ agonist | Probechem Biochemicals [probechem.com]
- 8. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
The Translational Setback of MK-6913: A Case Study in Drug Development for Vasomotor Symptoms
For researchers, scientists, and drug development professionals, the journey of a drug candidate from preclinical promise to clinical reality is often fraught with challenges. The story of MK-6913, a selective estrogen receptor β (ERβ) agonist, serves as a poignant case study in the complexities of translating a targeted mechanism into therapeutic efficacy. Developed through a collaboration between Karo Bio and Merck, this compound was positioned as a novel non-hormonal treatment for moderate-to-very-severe vasomotor symptoms (hot flashes) in postmenopausal women. However, its development was halted in Phase II clinical trials due to a failure to meet predefined efficacy criteria, providing valuable lessons for the field.
This guide provides a comparative analysis of the planned clinical evaluation of this compound, set against the backdrop of the underlying scientific rationale and the performance of other therapeutic modalities for vasomotor symptoms.
Mechanism of Action: Targeting Estrogen Receptor β
This compound is a potent and selective agonist of Estrogen Receptor β (ERβ), a nuclear hormone receptor with a distinct tissue distribution and transcriptional regulatory profile compared to its counterpart, Estrogen Receptor α (ERα).[1] The rationale for targeting ERβ for the treatment of vasomotor symptoms stemmed from the hypothesis that selective activation of this receptor subtype could replicate the beneficial thermoregulatory effects of estrogens in the hypothalamus without stimulating ERα-mediated proliferative effects in tissues such as the breast and uterus, which are associated with hormone replacement therapy risks.
Estrogen Receptor β (ERβ) Signaling Pathway
The binding of an agonist like this compound to ERβ is intended to initiate a signaling cascade that modulates the expression of genes involved in thermoregulation. This pathway is a key area of investigation for non-hormonal treatments of menopausal symptoms.
The Phase II Clinical Trial That Wasn't: A Look at the Plan
Merck initiated a Phase II clinical study (NCT01015677) in December 2009 to evaluate the safety, tolerability, and efficacy of this compound.[2] The study was designed as a randomized, double-blind, placebo- and active-controlled trial.[3] However, in September 2010, it was announced that the trial was discontinued following an interim analysis which showed that the predefined efficacy criteria were not met.[2]
While the detailed results of this terminated study are not publicly available, the planned design offers insight into the intended evaluation of this compound.
Planned Phase II Study Design for this compound
| Parameter | Description |
| Trial Identifier | NCT01015677 |
| Status | Terminated |
| Indication | Moderate-to-very-severe vasomotor symptoms in postmenopausal women |
| Patient Population | Postmenopausal women aged 45-60 (or 35-60 if bilateral oophorectomy) with at least 50 moderate to very severe hot flashes per week. |
| Interventions | - this compound (dose not specified in publicly available information)- Placebo- Active Comparator: 17-β estradiol |
| Primary Endpoint | Reduction from baseline in the number of moderate to very severe hot flashes after a specified treatment period. |
| Key Outcome | Did not meet pre-defined efficacy criteria in an interim analysis. |
The Efficacy Bar: A Comparison with Other Modalities
The failure of this compound to demonstrate efficacy underscores the high bar for new treatments for vasomotor symptoms. To contextualize this, the following table summarizes the reported efficacy of other non-hormonal and hormonal treatments.
| Treatment Class | Example Drug(s) | Reported Efficacy (Reduction in Hot Flash Frequency) | Reference |
| Neurokinin 3 Receptor (NK3R) Antagonists | Fezolinetant, Elinzanetant | ~60-93% reduction in moderate to severe hot flashes. | [4][5] |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Paroxetine | Modest reduction, often less than hormonal therapies. | |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | Venlafaxine | Modest reduction. | |
| Gabapentinoids | Gabapentin | Moderate reduction. | |
| Hormone Replacement Therapy (HRT) | Estrogen +/- Progestin | Highly effective, considered the gold standard for efficacy. |
Experimental Protocols: A Generalized View
While the specific, detailed protocols for the this compound studies are not available, a general workflow for a Phase II clinical trial in this indication can be outlined.
Generalized Experimental Workflow for a Phase II Vasomotor Symptom Trial
Evaluating the Translational Potential: Lessons Learned from this compound
The discontinuation of this compound highlights several critical considerations in the translational journey of a drug candidate:
-
Preclinical to Clinical Disconnect: While the preclinical rationale for targeting ERβ for vasomotor symptoms may have been sound, this did not translate into clinical efficacy in humans. This underscores the limitations of animal models in predicting human responses for complex neuroendocrine symptoms.
-
Dose Selection and Target Engagement: The reasons for the lack of efficacy are not public, but could be related to suboptimal dose selection, insufficient target engagement in the relevant hypothalamic regions, or the possibility that selective ERβ agonism alone is not sufficient to meaningfully impact vasomotor symptoms.
-
The Competitive Landscape: The field of non-hormonal treatments for hot flashes has seen significant advances with the development of NK3R antagonists. The high efficacy of these agents sets a new benchmark for any incoming therapies, making the path to approval for drugs with modest effects more challenging.
-
The Future of ERβ Agonists: The failure of this compound in vasomotor symptoms does not necessarily preclude the potential of selective ERβ agonists in other therapeutic areas. Research into their utility in certain cancers, inflammatory conditions, and neurodegenerative diseases is ongoing, where the biological role of ERβ is more established.
References
- 1. KARO BIO ANNOUNCES THAT MERCK & CO., INC. PLANS TO PROCEED WITH PHASE II CLINICAL EVALUATION OF CANDIDATE COMPOUND - Karo Healthcare [karohealthcare.com]
- 2. KARO BIO ANNOUNCES THAT MERCK DISCONTINUES DEVELOPMENT OF this compound FOR HOT FLASHES - Karo Healthcare [karohealthcare.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Postmenopausal hot flashes cut by 93% with novel nonhormonal treatment | MDedge [mdedge.com]
- 5. news-medical.net [news-medical.net]
Independent Pharmacological Verification: A Comparative Analysis of P2X3 Receptor Antagonists
A Note on the Investigated Compound: Initial inquiry into the pharmacological profile of MK-6913 revealed that it is a potent and selective estrogen receptor β agonist. Its development for the treatment of hot flashes was discontinued by Merck. This guide has therefore been adapted to provide a comparative analysis of two well-characterized P2X3 receptor antagonists, Gefapixant and BLU-5937, to fulfill the user's core request for a comparison of compounds within this therapeutic class.
This guide provides an objective comparison of the pharmacological profiles of Gefapixant and BLU-5937, two prominent P2X3 receptor antagonists. The information is intended for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key pathways and workflows.
Mechanism of Action of P2X3 Receptor Antagonists
P2X3 receptors are ATP-gated ion channels predominantly found on sensory C fibers of the vagus nerve in the airways.[1][2] In response to inflammation or irritation, adenosine triphosphate (ATP) is released from airway mucosal cells.[1][2] The binding of ATP to P2X3 receptors on these C fibers triggers an action potential, which is perceived as an urge to cough and initiates the cough reflex.[1][2] P2X3 receptor antagonists competitively block the binding of ATP to these receptors, thereby reducing the activation of sensory neurons and mitigating the cough reflex.[1][2]
Comparative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of Gefapixant and BLU-5937 against human P2X3 and P2X2/3 receptors.
| Compound | Target | Assay Type | IC50 | Selectivity (P2X2/3 vs. P2X3) | Reference |
| Gefapixant | hP2X3 | Patch Clamp | 153 nM | ~1.4-fold | [3] |
| hP2X2/3 | Patch Clamp | 220 nM | [3] | ||
| BLU-5937 | hP2X3 | Calcium Flux | 25 nM | >960-fold | [4][5] |
| hP2X2/3 | Calcium Flux | >24,000 nM | [4][5] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow for characterizing P2X3 receptor antagonists.
Caption: P2X3 receptor signaling pathway in the airways.
Caption: Workflow for a calcium flux assay.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of a test compound to the P2X3 receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for the P2X3 receptor through competitive binding with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from HEK293 cells stably expressing human P2X3 receptors.
-
Radioligand: [³H]-α,β-methylene ATP (a stable ATP analog).
-
Test Compounds: Gefapixant, BLU-5937, or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Instrumentation: 96-well filter plates, vacuum manifold, liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen P2X3-expressing cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-radiolabeled competitor (for non-specific binding).
-
50 µL of various concentrations of the test compound.
-
50 µL of [³H]-α,β-methylene ATP at a concentration near its Kd.
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[6]
-
Filtration: Terminate the binding reaction by rapid filtration through a 96-well filter plate pre-soaked in 0.3% polyethyleneimine (PEI) using a vacuum manifold.[6]
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Assay
This protocol describes a functional assay to measure the antagonist activity of a test compound at the P2X3 receptor.
Objective: To determine the IC50 of a test compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing P2X3 receptors.
Materials:
-
Cells: HEK293 cells stably expressing human P2X3 receptors.
-
Cell Culture Medium: Standard cell culture medium appropriate for HEK293 cells.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-Sensitive Dye: Fluo-4 AM.
-
P2X3 Agonist: α,β-methylene ATP (α,β-Me-ATP).
-
Test Compounds: Gefapixant, BLU-5937, or other compounds of interest.
-
Instrumentation: Fluorescence microplate reader with kinetic reading capability and automated liquid handling.
Procedure:
-
Cell Plating: Seed the P2X3-expressing HEK293 cells into 96-well black-walled, clear-bottom plates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM in assay buffer.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate for 45-60 minutes at 37°C in the dark.[7]
-
-
Cell Washing: Gently wash the cells twice with assay buffer to remove extracellular dye. Leave a final volume of 100 µL of assay buffer in each well.
-
Compound Incubation:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add the desired concentrations of the test compounds to the wells.
-
Incubate for 15-30 minutes at 37°C.[7]
-
-
Calcium Flux Measurement:
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading for 30-60 seconds.
-
Using the instrument's injector, add the P2X3 agonist (α,β-Me-ATP) to the wells at a concentration that elicits approximately 80% of the maximal response (EC80).
-
Continue to record the fluorescence intensity for at least 90 seconds to capture the peak calcium signal.[8]
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response of the vehicle control (0% inhibition) and a control with a saturating concentration of a known antagonist (100% inhibition).
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
References
- 1. Gefapixant | C14H19N5O4S | CID 24764487 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Safety, Pharmacodynamics, and Pharmacokinetics of P2X3 Receptor Antagonist Eliapixant (BAY 1817080) in Healthy Subjects: Double-Blind Randomized Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BLU-5937: A selective P2X3 antagonist with potent anti-tussive effect and no taste alteration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BLU-5937: Pioneering a Selective P2X3 Antagonist for Effective Cough Suppression without Taste Disturbance [synapse.patsnap.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. Assay in Summary_ki [w.bindingdb.org]
A Comparative Guide to the In Vivo Effects of Selective Estrogen Receptor β Agonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptor β (ERβ) has emerged as a promising therapeutic target for a range of diseases, including inflammatory conditions, cancer, and neurodegenerative disorders. Selective ERβ agonists offer the potential to harness the beneficial effects of estrogen signaling while minimizing the risks associated with non-selective estrogen receptor modulation, particularly the proliferative effects mediated by estrogen receptor α (ERα). This guide provides a comparative overview of the in vivo effects of the discontinued clinical candidate MK-6913 and a selection of its functional analogs, focusing on preclinical data to inform future research and drug development efforts.
This compound, a potent and selective ERβ agonist, was in development for the treatment of vasomotor symptoms (hot flashes). However, its clinical development was halted by Merck in 2010 due to a lack of efficacy in a Phase II trial. Consequently, there is a paucity of publicly available in vivo data for this compound. This guide, therefore, focuses on a comparative analysis of other well-characterized selective ERβ agonists, which can be considered functional analogs, to provide a valuable resource for the scientific community. The analogs discussed include ERB-041, WAY-202196, Diarylpropionitrile (DPN), LY500307, and OSU-ERb-12.
Estrogen Receptor β (ERβ) Signaling Pathway
Estrogen receptors are nuclear transcription factors that, upon ligand binding, modulate the expression of target genes. The signaling cascade can be initiated through genomic and non-genomic pathways.
Upon entering the cell, a selective ERβ agonist binds to the inactive ERβ receptor in the cytoplasm, causing the dissociation of heat shock proteins (HSPs) and receptor dimerization. The active ERβ dimer then translocates to the nucleus. In the nucleus, it can directly bind to Estrogen Response Elements (EREs) on the DNA or tether to other transcription factors like AP-1 and SP-1 to regulate the transcription of target genes. This regulation leads to various biological effects, such as anti-inflammatory and anti-proliferative responses.[1][2][3][4]
Comparative In Vivo Data of Selective ERβ Agonists
The following tables summarize key preclinical in vivo data for several selective ERβ agonists across different therapeutic areas. Due to the discontinuation of this compound's development, comprehensive in vivo data is not publicly available.
Anti-inflammatory and Immunomodulatory Effects
| Compound | Animal Model | Dose and Route | Key Findings |
| WAY-202196 | Murine listeriosis model | Up to 50 mg/kg, oral | No generalized immunosuppression observed.[5] |
| Neutropenic rat P. aeruginosa infection model | 50 mg/kg/day, oral | Significantly increased survival (83% vs. 25% in control); preserved intestinal mucosal weight.[5] | |
| Mouse cecal ligation and puncture (sepsis) model | 50 mg/kg, oral | Improved survival (83% vs. 0% in control); preserved intestinal epithelial integrity; reduced systemic bacteremia and peritoneal IL-6 and TNF levels.[5] | |
| ERB-041 | SKH-1 hairless mice (UVB-induced photocarcinogenesis) | Topical application | Significantly reduced tumor numbers and volume by inhibiting WNT signaling.[6] |
| LPS-activated peritoneal macrophages from endometriosis model | In vitro pretreatment | Inhibited LPS-induced iNOS expression and NF-κB activation.[7] |
Anticancer Effects
| Compound | Animal Model | Dose and Route | Key Findings |
| LY500307 | Glioblastoma (GBM) orthotopic mouse model | Not specified | Reduced GBM growth and prolonged survival of tumor-bearing mice.[8] |
| Triple-negative breast cancer and melanoma lung metastasis model | Not specified | Potently suppressed lung metastasis by recruiting anti-tumor neutrophils.[9] | |
| OSU-ERb-12 | Ovarian cancer patient-derived xenograft (PDX) in NSG mice | 10 and 100 mg/kg/day, oral | Significantly inhibited tumor growth at both doses without affecting body weight.[10][11] |
| Endocrine-resistant breast cancer xenografts | Not specified | In combination with tamoxifen, failed to reduce tumor volume in vivo, despite in vitro efficacy.[12] |
Neuroprotective and Behavioral Effects
| Compound | Animal Model | Dose and Route | Key Findings |
| Diarylpropionitrile (DPN) | Ovariectomized female ICR (CD-1) mice | Approx. 3 mg/kg/day in feed | Had anxiolytic-like effects at 9 months of age.[13] |
| Ovariectomized female Sprague-Dawley rats | Not specified | S-enantiomer showed anxiolytic and anti-depressive effects.[14][15] | |
| Gonadally intact male rats | 1 mg/kg, s.c. | Did not show anxiolytic effects, suggesting efficacy may depend on gonadal status.[16] |
Pharmacokinetics and Safety
| Compound | Animal Model | Key Findings |
| OSU-ERb-12 | Preclinical models | Superior pharmacokinetics compared to LY500307; high human liver microsome stability; negligible off-target interactions.[17][18] |
| LY500307 | Preclinical models | Showed increased toxicity and decreased efficacy compared to OSU-ERb-12 in a liver disease model.[19] |
| ERB-041 | Rheumatoid Arthritis Patients (Phase II) | Well-tolerated and safe, but failed to demonstrate anti-inflammatory efficacy.[20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of experimental protocols for key in vivo experiments cited in this guide.
General In Vivo Experimental Workflow
Sepsis Model (Cecal Ligation and Puncture) with WAY-202196
-
Animal Model: Male and female BALB/c mice.
-
Procedure: A laparotomy is performed, and the cecum is ligated and punctured.
-
Dosing: WAY-202196 (50 mg/kg) or vehicle was administered orally at various time points.
-
Endpoints: Survival, intestinal epithelial integrity, systemic bacteremia, and peritoneal levels of IL-6 and TNF were measured.[5]
Ovarian Cancer Xenograft Model with OSU-ERb-12
-
Animal Model: Patient-derived xenografts (PDX) of high-grade serous ovarian cancer in NSG mice.
-
Procedure: Tumor tissues are implanted subcutaneously into the flank of the mice.
-
Dosing: Mice were treated with vehicle control, 10 mg/kg, or 100 mg/kg of OSU-ERb-12 orally once daily for 19 days.
-
Endpoints: Tumor volume was monitored using calipers, and body weights were recorded.[10][11]
Behavioral Models with Diarylpropionitrile (DPN)
-
Animal Model: Ovariectomized female Sprague-Dawley rats.
-
Procedures:
-
Open Field Test: To assess anxiety-like behavior by measuring movement in an open arena.
-
Elevated Plus Maze: To evaluate anxiety by observing the time spent in open versus closed arms of the maze.
-
Forced Swim Test: To measure depressive-like behavior by recording immobility time in a water-filled cylinder.
-
-
Dosing: Racemic DPN, its S- and R-enantiomers, and other ER agonists were administered.
-
Endpoints: Behavioral parameters relevant to each test were recorded and analyzed.[14][15]
Conclusion
While the clinical development of this compound was discontinued, the broader class of selective ERβ agonists continues to hold significant therapeutic promise. The preclinical in vivo data for functional analogs such as WAY-202196, LY500307, OSU-ERb-12, and DPN demonstrate compelling efficacy in models of inflammation, cancer, and neurological disorders. Notably, newer compounds like OSU-ERb-12 appear to have improved pharmacokinetic and safety profiles.
The collective evidence suggests that targeting ERβ remains a viable strategy for the development of novel therapeutics. The data and protocols summarized in this guide are intended to provide a valuable resource for researchers in the field, facilitating the design of future studies and the advancement of new selective ERβ agonists toward clinical application. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of this promising class of compounds.
References
- 1. Estrogen receptor β: an overview and update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Signaling via Estrogen Receptor β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]
- 5. WAY-202196, a selective estrogen receptor-beta agonist, protects against death in experimental septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Erb-041, an estrogen receptor beta agonist inhibits skin photocarcinogenesis in SKH-1 hairless mice by down-regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERB-041, a selective ER beta agonist, inhibits iNOS production in LPS-activated peritoneal macrophages of endometriosis via suppression of NF-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Estrogen Receptor β Agonist LY500307 as a Novel Therapeutic Agent for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. A Novel Estrogen Receptor β Agonist Diminishes Ovarian Cancer Stem Cells via Suppressing the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Effects of long-term dietary administration of estrogen receptor-beta agonist diarylpropionitrile on ovariectomized female ICR (CD-1) mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Systemic administration of diarylpropionitrile (DPN) or phytoestrogens does not affect anxiety-related behaviors in gonadally intact male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kb.osu.edu [kb.osu.edu]
- 20. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Laboratory Reagents: A Guide to Best Practices
The proper disposal of laboratory reagents is a critical component of ensuring personnel safety and environmental protection. While the identifier "MK-6913" is associated with several commercial products, including components for water analysis test kits and industrial equipment, a specific Safety Data Sheet (SDS) for a research or pharmaceutical compound uniquely identified as this compound is not publicly available.[1][2][3]
Researchers and laboratory professionals must consult the substance-specific Safety Data Sheet (SDS) provided by the manufacturer for detailed disposal instructions. This document contains critical information tailored to the chemical's specific physical, chemical, and toxicological properties. In the absence of a specific SDS for "this compound," the following guide provides a general framework for the safe disposal of chemical waste in a laboratory setting.
General Chemical Waste Disposal Protocol
This protocol outlines the fundamental steps for managing and disposing of chemical waste. Adherence to institutional and local regulations is mandatory.
Step 1: Identification and Segregation
-
Identify the Waste: Determine the chemical composition and hazard class of the waste material. Refer to the product's SDS for hazard information (e.g., flammable, corrosive, reactive, toxic).
-
Segregate Waste: Do not mix incompatible waste streams.[4] For example, keep halogenated and non-halogenated solvents separate, and do not mix acids with bases or oxidizers with organic materials. Improper mixing can lead to dangerous chemical reactions.
Step 2: Container Selection and Labeling
-
Use Appropriate Containers: Waste must be stored in containers that are chemically compatible with the contents and can be securely sealed.
-
Label Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of the contents, and the approximate percentages of each component. The date of accumulation should also be clearly visible.
Step 3: Storage
-
Designated Storage Area: Store waste containers in a designated, well-ventilated secondary containment area away from general laboratory traffic.[5]
-
Secure Containers: Ensure all container lids are tightly sealed to prevent leaks or the release of vapors.
Step 4: Arrange for Disposal
-
Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.
-
Follow Institutional Procedures: Adhere to all institutional guidelines for waste accumulation limits and pickup request procedures. Waste material must be disposed of in accordance with national and local regulations.[4]
Chemical Hazard and Disposal Workflow
The following diagram illustrates the decision-making process for handling and disposing of a laboratory chemical.
Handling Spills and Contaminated Materials
In the event of a spill, the primary goal is to ensure personnel safety and prevent environmental contamination.
-
Personnel Safety: Evacuate the immediate area if the spill is large, involves highly toxic material, or poses a fire hazard.[5] Alert colleagues and your supervisor.
-
Containment: For minor spills, use appropriate absorbent materials (e.g., sand, diatomite, universal binders) to contain the liquid.[6] Do not use combustible materials like sawdust for oxidizing acid spills.
-
Cleanup: Collect contaminated absorbent materials and place them in a sealed, properly labeled hazardous waste container.
-
Decontamination: Clean the affected area thoroughly. Dispose of all contaminated personal protective equipment (PPE) and cleaning materials as hazardous waste.
Important Considerations:
-
Regulatory Compliance: All chemical disposal procedures are governed by strict regulations. Always follow the guidelines provided by your institution's EH&S department to ensure compliance.[7]
-
Original Containers: Whenever possible, leave chemicals in their original containers. Do not mix different chemical wastes in the same container unless instructed to do so by a qualified professional.[4]
-
Unknowns: Never dispose of unknown chemicals. They must be identified to the best extent possible before they can be safely managed.
By adhering to these general principles and, most importantly, the specific guidance within a manufacturer's SDS, researchers can ensure that chemical waste is managed safely and responsibly.
References
Navigating the Safe Handling of MK-6913: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Potent Estrogen Receptor β Agonist, MK-6913
For researchers and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel and potent compounds like this compound, a selective estrogen receptor β agonist.[1] Due to the limited public availability of a specific Safety Data Sheet (SDS) for this compound, this guide provides essential, immediate safety and logistical information based on general best practices for handling potent research chemicals.
It is critical to obtain the official Safety Data Sheet (SDS) from your supplier before commencing any work with this compound. This document will contain specific, verified information on the compound's hazards, handling, storage, and emergency procedures. The following guidance is intended to supplement, not replace, the supplier-specific SDS.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, categorized by the level of protection.
| Protection Level | Equipment | Purpose |
| Standard | - Nitrile gloves (double-gloving recommended) - Safety glasses with side shields or safety goggles - Fully-buttoned laboratory coat | Prevents skin and eye contact during routine procedures with low potential for aerosolization. |
| Enhanced | - All standard PPE - Chemical-resistant apron or gown - Face shield | For procedures with a higher risk of splashes or aerosol generation. |
| Respiratory | - N95 respirator (or higher) - Use of a certified chemical fume hood is mandatory for all handling of solid or volatile forms of this compound. | Protects against inhalation of fine particles or aerosols. |
Operational Plan: Handling and-Use
Adherence to a strict operational plan is crucial for minimizing risk.
Engineering Controls:
-
Chemical Fume Hood: All weighing and preparation of this compound, whether in solid or solution form, must be conducted in a certified chemical fume hood to prevent inhalation of the compound.
-
Ventilation: Ensure the laboratory is well-ventilated.
Work Practices:
-
Designated Area: Designate a specific area within the laboratory for the handling of this compound. This area should be clearly marked.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling the compound, even if gloves were worn.[2]
-
Transportation: When transporting this compound within the laboratory, use a sealed, secondary container to prevent spills.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that come into contact with this compound, including gloves, pipette tips, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Decontamination: Non-disposable equipment should be decontaminated using a validated procedure. If a validated procedure is not available, consult your institution's environmental health and safety (EHS) office.
-
Waste Disposal: Dispose of hazardous waste containing this compound through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
The following diagram outlines a logical workflow for the safe handling of a potent research chemical like this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of Potent Compounds.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
